molecular formula C10H8N2O B1338386 2-Acetylquinoxaline CAS No. 25594-62-1

2-Acetylquinoxaline

Cat. No.: B1338386
CAS No.: 25594-62-1
M. Wt: 172.18 g/mol
InChI Key: SWGILLQQUULMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylquinoxaline is a high-value chemical building block in medicinal chemistry and pharmaceutical research. It serves as a key precursor for synthesizing a diverse range of complex quinoxaline derivatives, a class of nitrogen-rich heterocyclic compounds noted for their broad biological activities . Researchers utilize this compound to develop novel substances with potential pharmacological properties. Its reactive acetyl group allows for further chemical modifications, enabling the creation of compounds for various research applications. These applications include investigating potential antiviral agents, particularly against respiratory pathogens such as influenza and coronaviruses . Furthermore, this compound derivatives are explored for their antimicrobial and antiparasitic activities, including effects against Plasmodium falciparum (malaria) and Entamoeba histolytica (amoebiasis) . The compound's structure is also a starting point for developing molecules with investigated cytotoxic and anticancer properties . As a core scaffold, this compound provides researchers with a malleable template for drug discovery and the development of new therapeutic agents targeting a spectrum of diseases. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGILLQQUULMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455348
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25594-62-1
Record name 1-(2-Quinoxalinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25594-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-acetylquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a foundational resource, amalgamating critical data to facilitate research and development efforts.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The data, compiled from multiple sources, is presented below for clarity and comparative analysis.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol [1][2]
Appearance Light yellow to yellow to brown solid/powder[1][3]
Melting Point 73.0-82.0 °C[1][3]
Boiling Point 287.7 ± 20.0 °C (Predicted)[3]
Density 1.216 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Soluble in water (Predicted)[3]
pKa -0.03 ± 0.30 (Predicted)[3]
LogP Not explicitly available
CAS Number 25594-62-1[1]
IUPAC Name 1-(quinoxalin-2-yl)ethan-1-one[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application and further research.

Synthesis of this compound

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[4][5] For this compound, the synthesis would typically involve the reaction of o-phenylenediamine with methylglyoxal (an α-ketoaldehyde).

General Protocol: Condensation of o-Phenylenediamine and Methylglyoxal

  • Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.[4]

  • Addition of Dicarbonyl: To the stirred solution of o-phenylenediamine, add methylglyoxal (1 equivalent). The reaction can often be performed at room temperature.[4][5]

  • Catalysis (Optional): While the reaction can proceed without a catalyst, various catalysts can be employed to improve the reaction rate and yield. These include mild acids like phenol or heterogeneous catalysts.[4][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water to precipitate the product. The crude product is then collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region (δ 7.5-9.0 ppm), while the methyl protons will be a singlet at approximately δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoxaline ring and the acetyl group. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the methyl carbon will appear upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the quinoxaline ring.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 172). The fragmentation pattern is expected to involve the loss of the acetyl group (CH₃CO•, m/z 43) or the methyl group (CH₃•, m/z 15), leading to prominent fragment ions.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound via the condensation of o-phenylenediamine and methylglyoxal.

Synthesis_Workflow cluster_reactants Reactants Reactant1 o-Phenylenediamine Condensation Condensation Reaction Reactant1->Condensation Reactant2 Methylglyoxal Reactant2->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Product This compound Condensation->Product Cyclization & Dehydration

General synthesis of this compound.
Biological Activities of the Quinoxaline Scaffold

Quinoxaline derivatives are known for their wide range of biological activities. While specific signaling pathways for this compound are not extensively documented, the core quinoxaline structure is a key pharmacophore in numerous therapeutic areas.

Biological_Activities center Quinoxaline Scaffold Anticancer Anticancer center->Anticancer Antimicrobial Antimicrobial center->Antimicrobial AntiInflammatory Anti-inflammatory center->AntiInflammatory Antiviral Antiviral center->Antiviral Antidepressant Antidepressant center->Antidepressant Antimalarial Antimalarial center->Antimalarial

Diverse biological activities of the quinoxaline core.

References

The Chemistry of 2-Acetylquinoxaline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among its many derivatives, 2-acetylquinoxaline serves as a critical synthon and a pharmacologically significant molecule in its own right. Its versatile reactivity, stemming from the acetyl group and the electron-deficient pyrazine ring, allows for the construction of complex heterocyclic systems. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development for researchers, scientists, and medicinal chemists.

Synthesis of this compound

The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[2][3] For this compound, this typically involves the reaction of an o-phenylenediamine with a pyruvic aldehyde equivalent. Various catalytic systems and reaction conditions have been developed to optimize this process, often focusing on green chemistry principles to improve yields and reduce environmental impact.[4][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Dicarbonyl Pyruvic Aldehyde (or equivalent) Condensation Cyclocondensation OPD->Condensation Dicarbonyl->Condensation AQ This compound Condensation->AQ High Yield

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis via Cyclocondensation

This protocol provides a generalized method for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be adapted for this compound.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Pyruvic aldehyde or methylglyoxal (1 mmol)

  • Catalyst (e.g., Iodine, Zinc Triflate, Acetic Acid)[1][5]

  • Solvent (e.g., Ethanol, Acetonitrile, DMSO)[1][5]

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of the selected catalyst (e.g., 20 mol% Iodine).

  • Stir the mixture at room temperature or under reflux, as required by the specific catalytic system.

  • Monitor the reaction's progress using TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture may be cooled to facilitate crystallization, or the solvent may be removed under reduced pressure.

  • If necessary, add water to the mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water or a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
CatalystSolventTemperatureTimeYield (%)Reference
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom Temp.Not specified85-91[1]
Iodine (I₂)DMSORoom Temp.12 h78-99[5]
PhenolEthanol:Water (7:3)Room Temp.10-30 min94-98[5]
Glacial Acetic AcidEthanolReflux2-12 h34-85[5]
Alumina-Supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp.2 h~92[3]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the acetyl group and the electrophilic nature of the quinoxaline ring. The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in various condensation reactions. The carbonyl carbon is an electrophilic center, and the quinoxaline nitrogen atoms can be oxidized.

Reactivity_Map cluster_reactions Key Reactions AQ This compound Condensation Condensation Products (e.g., Schiff Bases, Chalcones) AQ->Condensation R-NH2, R-CHO Cyclization Fused Heterocycles (e.g., Pyrazoloquinoxalines) AQ->Cyclization Hydrazines Oxidation Quinoxaline-2-carboxylic acid or N-Oxides AQ->Oxidation Oxidizing Agent (e.g., KMnO4, H2O2) Reduction 2-(1-Hydroxyethyl)quinoxaline AQ->Reduction Reducing Agent (e.g., NaBH4) Condensation->Cyclization Further Reaction

Caption: Key chemical transformations of this compound.

Key Reactions
  • Condensation Reactions: The active methylene group of this compound readily undergoes condensation with various electrophiles. For instance, reaction with thiosemicarbazide forms the corresponding thiosemicarbazone, a versatile intermediate for synthesizing thiazole derivatives.[2] Aldol-type condensations with aldehydes yield α,β-unsaturated ketones (chalcones), which are also important pharmacological scaffolds.[6][7]

  • Cyclization Reactions: this compound is a valuable precursor for creating fused heterocyclic systems. Reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]quinoxalines, a class of compounds investigated for various biological activities.[2]

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid group, yielding quinoxaline-2-carboxylic acid.[8] Furthermore, the nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, such as this compound 1,4-dioxides, which exhibit potent biological properties, particularly against Mycobacterium tuberculosis.[9]

Spectroscopic and Physical Data

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
CAS Number 25594-62-1[10]
Molecular Formula C₁₀H₈N₂O[10]
Molecular Weight 172.18 g/mol [10]
¹H NMR (CDCl₃, δ ppm) ~2.8 (s, 3H, -COCH₃), 7.8-8.2 (m, 4H, Ar-H), ~9.3 (s, 1H, H-3)Inferred from[11]
¹³C NMR (CDCl₃, δ ppm) ~26.0 (-CH₃), 129-147 (Ar-C), ~152.0 (C-2), ~200.0 (C=O)Inferred from[11]
IR (cm⁻¹) ~1700 (C=O stretch), ~1600, 1550 (C=N, C=C stretch)General knowledge
MS (EI) m/z 172 (M⁺), 157 (M-CH₃)⁺, 129 (M-COCH₃)⁺General knowledge

Note: NMR chemical shifts are approximate and based on data for structurally related quinoxaline derivatives. Actual values may vary.

Applications in Drug Development

Quinoxaline derivatives are extensively studied for their therapeutic potential, acting as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][12][13] this compound serves as a foundational scaffold for developing these agents.

Antimicrobial and Antitubercular Activity

Derivatives of this compound, particularly the 1,4-dioxides, have shown significant activity against various pathogens.[9] These N-oxide compounds are considered prodrugs, which can be reduced within bacterial or hypoxic tumor cells to release reactive nitrogen species that induce cellular damage.[9]

Table 3: Antitubercular Activity of this compound 1,4-Dioxide Derivatives
CompoundSubstituentMIC (μg/mL) vs. M. tuberculosis H37RvReference
21b6-chloro0.87[9]
21c7-chloro3.13[9]
21d6,7-dichloro0.8[9]
21e7-methyl4.3[9]
Anticancer Activity and Kinase Inhibition

The quinoxaline core is a key feature in several kinase inhibitors.[14] Derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in the stress-activated MAPK signaling pathway.[15][16] Overactivation of the ASK1 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

ASK1_Pathway Simplified ASK1 Signaling Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 Activates MKK MKK4/7 MKK3/6 ASK1->MKK Phosphorylates JNK_p38 JNK & p38 MAPK MKK->JNK_p38 Phosphorylates Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK_p38->Response Leads to Inhibitor 2-Arylquinazoline & Quinoxaline Derivatives Inhibitor->ASK1 Inhibits

Caption: Inhibition of the ASK1 pathway by quinoxaline-based drugs.

A recent study identified a dibromo-substituted quinoxaline derivative (26e) as a potent ASK1 inhibitor with an IC₅₀ value of 30.17 nM.[15] This compound demonstrated good safety in normal human liver cells and showed potential for treating non-alcoholic fatty liver disease by reducing lipid droplet accumulation.[15] This highlights the therapeutic promise of quinoxaline scaffolds derived from or related to this compound in targeting specific signaling pathways for cancer and metabolic diseases.

Conclusion

This compound is a cornerstone molecule in heterocyclic chemistry, offering a robust platform for synthetic diversification and drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological significance of its derivatives make it a subject of continuous interest. For researchers in drug development, the this compound scaffold provides a validated starting point for designing novel kinase inhibitors, antimicrobial agents, and other therapeutics. Future research will likely focus on developing more efficient and greener synthetic protocols and exploring its utility in creating novel, multi-target agents for complex diseases.

References

The Multifaceted Mechanisms of Action of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Anticancer Mechanisms of Action

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms that target the complex signaling networks of cancer cells. These mechanisms often involve the inhibition of key enzymes, disruption of DNA replication, and induction of programmed cell death.

Kinase Inhibition

A primary mode of anticancer action for many quinoxaline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival.[1][2] By acting as competitive inhibitors of ATP at the kinase active site, these compounds can effectively block aberrant signaling cascades that drive tumorigenesis.[1]

Key kinase targets for quinoxaline derivatives include:

  • Receptor Tyrosine Kinases (RTKs):

    • c-Met: Several novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of the c-Met kinase, which is often overexpressed in various cancers.[3]

    • Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit dual inhibitory activity against both EGFR and COX-2, suggesting a multi-pronged approach to cancer therapy.[4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Quinoxaline-based scaffolds have been designed to target VEGFR-2, a key mediator of angiogenesis.[1]

  • Non-Receptor Tyrosine Kinases: The unique structure of quinoxaline derivatives allows them to interact with the active sites of various non-receptor tyrosine kinases, contributing to their anticancer effects.[2]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): Specific dibromo-substituted quinoxaline derivatives have been identified as effective inhibitors of ASK1, an enzyme involved in apoptosis signaling.[5][6]

dot graph Kinase_Inhibition_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#202124"];

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., c-Met, EGFR, VEGFR, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylated_Substrate [label="Phosphorylated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Kinase [label="Inhibits", style=dashed, arrowhead=tee]; ATP -> Kinase; Kinase -> Substrate [label="Phosphorylates"]; Substrate -> Phosphorylated_Substrate [style=invis]; Phosphorylated_Substrate -> Downstream_Signaling; Downstream_Signaling -> Cell_Proliferation; } Caption: Quinoxaline derivatives as kinase inhibitors.

DNA Intercalation and Topoisomerase II Inhibition

Another significant anticancer mechanism of certain quinoxaline derivatives is their dual ability to intercalate into DNA and inhibit topoisomerase II.[7][8] This dual action disrupts DNA replication and repair processes, ultimately leading to cancer cell death.

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows it to insert between the base pairs of the DNA double helix.[9][10] This intercalation can interfere with the binding of DNA and RNA polymerases, thereby inhibiting transcription and replication.

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication. Some quinoxaline derivatives inhibit this enzyme, leading to the accumulation of DNA double-strand breaks and triggering apoptosis.[7][11]

dot graph DNA_Intercalation_TopoII_Inhibition { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#202124"];

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA Double Helix", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nTranscription", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> DNA [label="Intercalates"]; Quinoxaline -> TopoII [label="Inhibits", style=dashed, arrowhead=tee]; DNA -> DNA_Replication; TopoII -> DNA_Replication [label="Facilitates"]; DNA_Replication -> Cell_Death [label="Inhibition leads to", style=dotted]; } Caption: Dual mechanism of DNA intercalation and Topoisomerase II inhibition.

Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] This can be a consequence of the aforementioned mechanisms, such as kinase inhibition and DNA damage, which trigger apoptotic signaling cascades. Key features of apoptosis induction by quinoxaline derivatives include:

  • Cell Cycle Arrest: Treatment with these compounds can lead to the arrest of cancer cells in specific phases of the cell cycle, preventing their proliferation.[11]

  • Modulation of Apoptotic Proteins: Quinoxaline derivatives have been shown to upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards cell death.[11]

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Upstream_Stress [label="Cellular Stress\n(e.g., DNA Damage, Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\nDownregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Upstream_Stress; Upstream_Stress -> p53; Upstream_Stress -> Bcl2; p53 -> Caspases; Bcl2 -> Caspases [arrowhead=tee]; Caspases -> Apoptosis; } Caption: Apoptosis induction by quinoxaline derivatives.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
Compound ID/ReferenceTarget Cell LineIC50 (µM)Mechanism of Action
Compounds 13, 15, 16, 19[7]HePG-2, MCF-7, HCT-1167.6 - 32.4DNA Intercalation & Topoisomerase II Inhibition
Doxorubicin (Reference)[7]HePG-2, MCF-7, HCT-1169.8DNA Intercalation & Topoisomerase II Inhibition
Compound 4[3]MKN-45 (Gastric Cancer)Not specified (potent)c-Met Kinase Inhibition
Compounds 11, 13[4]Not specified0.6, 0.46 (COX-2)Dual EGFR and COX-2 Inhibition
Compound 3[1]Not specified10.27 (VEGFR-2)VEGFR-2 Inhibition
Compound IV[11]PC-3 (Prostate Cancer)2.11Topoisomerase II Inhibition, Apoptosis Induction
Compound 12d[9]MCF-7 (Breast Cancer)17.12DNA Intercalation
Doxorubicin (Reference)[9]MCF-7 (Breast Cancer)6.75DNA Intercalation
Compound 26e[5]Not specified0.03017 (ASK1)ASK1 Inhibition

Antimicrobial Mechanisms of Action

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their primary mechanisms of action in bacteria involve the generation of oxidative stress and subsequent cellular damage.

Generation of Reactive Oxygen Species (ROS)

Under anaerobic or microaerophilic conditions, quinoxaline 1,4-di-N-oxides can be bioreductively activated by bacterial reductases. This process generates reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components.

DNA Damage and Inhibition of DNA Gyrase

The ROS generated by quinoxaline derivatives can directly damage bacterial DNA, leading to mutations and cell death. Furthermore, some derivatives have been shown to act as DNA intercalators in bacteria and inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This dual action further contributes to their antibacterial efficacy.

// Nodes Quinoxaline [label="Quinoxaline\n1,4-di-N-oxide", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Reductases [label="Bacterial\nReductases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Components [label="Other Cellular\nComponents", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Component_Damage [label="Component Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Bacterial_Reductases [label="Bioreductive\nActivation"]; Bacterial_Reductases -> ROS [label="Generates"]; ROS -> DNA; ROS -> Cellular_Components; DNA -> DNA_Damage; Cellular_Components -> Component_Damage; DNA_Damage -> Bacterial_Cell_Death; Component_Damage -> Bacterial_Cell_Death; } Caption: Antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

Neuroprotective Mechanisms of Action

Recent studies have highlighted the potential of quinoxaline derivatives in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] Their neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Antioxidant and Anti-inflammatory Activities

Quinoxaline derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature in many neurodegenerative disorders.[12][13] They have also been shown to downregulate inflammatory cytokines, thereby mitigating neuroinflammation.[12][13]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, some quinoxaline derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for improving cognitive function.

Modulation of Neuronal Ion Channels

Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons by activating ryanodine receptor channels in the endoplasmic reticulum.[14] This suggests a role for these compounds in modulating intracellular calcium signaling, which is critical for neuronal survival.

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Scavenging [label="ROS Scavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE_Inhibition [label="AChE Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Channel_Modulation [label="Ion Channel\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> ROS_Scavenging; Quinoxaline -> Anti_Inflammatory; Quinoxaline -> AChE_Inhibition; Quinoxaline -> Ion_Channel_Modulation; ROS_Scavenging -> Neuroprotection; Anti_Inflammatory -> Neuroprotection; AChE_Inhibition -> Neuroprotection; Ion_Channel_Modulation -> Neuroprotection; } Caption: Multifaceted neuroprotective mechanisms of quinoxaline derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in the study of quinoxaline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which varies throughout the cell cycle.

  • Procedure:

    • Treat cells with the quinoxaline derivative for a defined period.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase to remove RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the quinoxaline derivative.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their multifaceted mechanisms of action, particularly in the realms of oncology, infectious diseases, and neurodegeneration, underscore their potential for further development. The ability to target multiple pathways, such as kinase signaling, DNA replication, and apoptosis, provides a strong rationale for their continued investigation as next-generation therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable heterocyclic scaffold.

References

The Discovery and Historical Evolution of Quinoxaline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal and materials chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antibiotics, and antivirals, as well as functional materials like dyes and organic semiconductors.[1][3][4] This technical guide delves into the seminal discovery of the quinoxaline scaffold and traces the historical evolution of its synthesis from classical condensation reactions to modern, efficient catalytic systems. The focus is on the core chemical principles and methodologies that have enabled the widespread exploration of this "privileged scaffold" in scientific research.

The Seminal Discovery: The Hinsberg and Körner Syntheses (1884)

The genesis of quinoxaline chemistry dates back to 1884, when German chemist Oscar Hinsberg and, independently, Wilhelm Körner, first reported its synthesis.[3][4][5][6] This foundational method, now famously known as the Hinsberg quinoxaline synthesis, involves the straightforward condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[3][5][6] This reaction remains one of the most reliable and widely used methods for constructing the quinoxaline core due to its simplicity and the ready availability of the starting materials.[7]

The fundamental transformation involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions or with heating, to yield the corresponding quinoxaline derivative.

Hinsberg_Synthesis cluster_product Product OPD o-Phenylenediamine Plus + Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Reaction_Arrow Condensation (-2 H₂O) Dicarbonyl->Reaction_Arrow Quinoxaline 2,3-Disubstituted Quinoxaline Reaction_Arrow->Quinoxaline

Figure 1. The classical Hinsberg condensation reaction for quinoxaline synthesis.

Experimental Protocol: The Classical Synthesis of 2,3-Diphenylquinoxaline

The reaction between o-phenylenediamine and benzil serves as a quintessential example of the classical Hinsberg synthesis. It is a robust procedure that reliably produces 2,3-diphenylquinoxaline in high yield.

Methodology:

  • A solution of benzil (2.1 g, 10 mmol) in 8 mL of rectified spirit is warmed gently in a water bath.[8]

  • To this warm solution, a solution of o-phenylenediamine (1.1 g, 10 mmol) in 8 mL of rectified spirit is added.[8]

  • The resulting mixture is warmed for an additional 30 minutes in the water bath, during which the product begins to crystallize.[8]

  • Water is added dropwise to the warm solution until a slight cloudiness persists, ensuring complete precipitation.[8]

  • The mixture is then cooled, and the solid product is collected by filtration.

  • The crude product is purified by recrystallization from aqueous ethanol to yield pure 2,3-diphenylquinoxaline.[9]

Quantitative Data Summary:

The classical synthesis is characterized by its high efficiency for specific substrates. The table below summarizes typical quantitative data for the synthesis of 2,3-diphenylquinoxaline.

Reactant AReactant BSolventYieldMelting Point (°C)Reference
o-PhenylenediamineBenzilRectified Spirit98.95%125–126[9]
o-PhenylenediamineBenzilToluene92%127–128[10]

Historical Evolution of Synthetic Methodologies

While the classical Hinsberg condensation is effective, its requirements for high temperatures and sometimes harsh acidic conditions prompted the development of more versatile and milder synthetic routes. The historical progression of quinoxaline synthesis can be viewed as a logical advancement towards greater efficiency, broader substrate scope, and improved environmental compatibility ("green chemistry").

Key Developments:

  • Expansion of Substrates: Early modifications focused on using surrogates for 1,2-dicarbonyl compounds. These included α-hydroxyketones, α-haloketones, epoxides, and alkynes, which could generate the dicarbonyl equivalent in situ or react through alternative cyclization pathways.[4][6]

  • Introduction of Catalysis: A significant leap forward was the introduction of catalysts to accelerate the reaction and allow for milder conditions. A vast array of catalysts have been successfully employed, including:

    • Lewis Acids: Catalysts like Zn(OTf)₂, Ga(OTf)₃, and various metal chlorides (CrCl₂, PbBr₂, CuSO₄) have been shown to facilitate the condensation at room temperature.[5][11][12]

    • Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, solid-supported acids and metal oxides such as alumina, montmorillonite K-10 clay, and heteropolyoxometalates have been used, often providing excellent yields under mild conditions.[10][12]

    • Organocatalysis: Iodine and nitrilotris(methylenephosphonic acid) have been used as effective organocatalysts, promoting the reaction through different activation mechanisms.[3][6]

  • Green Chemistry Approaches: More recent advancements have focused on developing environmentally benign protocols.[12] These methods emphasize the use of non-toxic solvents (especially water), solvent-free reactions, microwave-assisted synthesis to reduce reaction times, and the use of recyclable catalysts.[5][12] For instance, simply stirring the reactants in water at room temperature has been reported as an effective method for certain substrates.[13]

Evolution_of_Synthesis cluster_catalysts Types of Catalysts Classical Classical Synthesis (Hinsberg, 1884) - High Temperature - Strong Acid Substrates Expanded Substrates - α-Hydroxyketones - α-Haloketones - Alkynes Classical->Substrates Broadens Scope Catalysis Catalytic Methods (Milder Conditions) Classical->Catalysis Improves Conditions Green Green Chemistry - Water Solvent - Microwave-Assisted - Recyclable Catalysts Catalysis->Green Enhances Sustainability Lewis Lewis Acids (Zn(OTf)₂) Catalysis->Lewis Hetero Heterogeneous (Al₂O₃, Clays) Catalysis->Hetero Organo Organocatalysts (Iodine) Catalysis->Organo

Figure 2. Logical progression of quinoxaline synthesis methodologies over time.

The journey of quinoxaline synthesis, from its discovery by Hinsberg and Körner in 1884 to the present day, showcases a remarkable evolution in synthetic organic chemistry. The foundational condensation of o-diamines and 1,2-dicarbonyls has been continuously refined and adapted, moving from thermally-driven reactions to highly efficient, selective, and environmentally conscious catalytic processes. This historical development has been crucial in unlocking the vast potential of the quinoxaline scaffold, cementing its status as a molecule of profound importance in drug discovery and materials science. The ongoing innovation in synthetic methods ensures that new generations of quinoxaline derivatives will continue to be developed, addressing future scientific and medical challenges.

References

Spectroscopic Profile of 2-Acetylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-acetylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data Summary

The structural elucidation of this compound (IUPAC name: 1-(quinoxalin-2-yl)ethan-1-one), with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is supported by a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the provided search results. The expected chemical shifts can be inferred from data for similar quinoxaline derivatives. For instance, in substituted 2-(thienyl)quinoxalines, the quinoxaline protons typically appear in the aromatic region (δ 7.7-9.2 ppm), and the carbon signals of the quinoxaline core are observed between δ 128-148 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a carbonyl group and aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: Specific experimental IR data for this compound were not found. However, based on its structure as an aromatic ketone, characteristic absorption bands are expected. These include a strong C=O stretching vibration, typically in the range of 1680-1660 cm⁻¹, C=N stretching of the quinoxaline ring, C=C stretching of the aromatic rings, and various C-H stretching and bending vibrations[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its molecular formula and structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: A specific mass spectrum for this compound was not available. The molecular ion peak [M]⁺ would be expected at m/z 172.18. Fragmentation would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer acquisition time and relaxation delay may be required to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum and the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Ascendant Trajectory of Quinoxalines: A Technical Guide to Their Biological and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure, composed of a fused benzene and pyrazine ring, allows for extensive functionalization, leading to a broad spectrum of potent biological and pharmacological activities. This in-depth technical guide delineates the core properties of quinoxaline derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects. The guide is structured to provide readily accessible quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Properties: Targeting the Engines of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[1][2][3][4] A primary mechanism underlying their antitumor activity is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various quinoxaline derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference(s)
Compound IVTopoisomerase II inhibitorPC-3 (Prostate)2.11[3][8]
Compound IIITopoisomerase II inhibitorPC-3 (Prostate)4.11[3][8]
Compound VIIIcNot SpecifiedHCT116 (Colon)2.5[1][3]
Compound XVaNot SpecifiedHCT116 (Colon)4.4[1][3]
Compound 11EGFR / COX-2 inhibitorMCF-7 (Breast)0.81[3]
Compound 13EGFR / COX-2 inhibitorMCF-7 (Breast)0.95[3]
Compound 4mApoptosis inductionA549 (Lung)9.32[3][9]
Compound 4bNot SpecifiedA549 (Lung)11.98[3][9]
Benzo[g]quinoxaline 3Not SpecifiedMCF-7 (Breast)2.89[10]
Sulfono-hydrazide 18Not SpecifiedMCF-7 (Breast)22.11[4]
1,3-diphenylurea-quinoxaline 19Not SpecifiedMGC-803 (Gastric)9[4]
Benzoxazole derivative 8Not SpecifiedMGC-803 (Gastric)1.49[4]
Anticancer Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through the modulation of various signaling pathways. A notable mechanism is the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain quinoxaline compounds have been shown to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to cell death.[8] Another significant mechanism is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[8]

apoptosis_pathway Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII inhibits p53 p53 Quinoxaline->p53 upregulates Bcl2 Bcl-2 Quinoxaline->Bcl2 downregulates Caspase8 Caspase-8 Quinoxaline->Caspase8 upregulates DNA_Damage DNA Damage Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Quinoxaline-induced apoptosis signaling pathway.

Many quinoxaline derivatives also function as potent kinase inhibitors, targeting enzymes like Pim-1/2 kinases, which are often overexpressed in various cancers and play a crucial role in cell survival and proliferation.[11]

kinase_inhibition_pathway Quinoxaline Quinoxaline Derivative Pim12 Pim-1/2 Kinase Quinoxaline->Pim12 inhibits Substrates Downstream Substrates Pim12->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation

Inhibition of Pim-1/2 kinase signaling by quinoxalines.

Antimicrobial Activity: A Broad Spectrum of Defense

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoxaline derivatives against various bacterial and fungal strains.

Table: Antibacterial Activity of Quinoxaline Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
2d--8-[12]
3c--8-[12]
416---[12]
6a16---[12]
N-05<1---[13]
N-09<1---[13]
N-11<1---[13]
N-13<1---[13]

Table: Antifungal Activity of Quinoxaline Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus flavusReference(s)
101616[12]

Antiviral Properties: Combating Viral Threats

The antiviral potential of quinoxaline derivatives has been investigated against a variety of DNA and RNA viruses.[15][16] Several compounds have shown promising activity, particularly against Herpesviridae and enteroviruses.[7][15]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response. The following table presents the EC50 values of some quinoxaline derivatives against different viruses.

Compound IDVirusEC50 (µM)Reference(s)
4Human Cytomegalovirus (HCMV)<0.05[15]
6Coxsackievirus B4 (CVB4)1.7[7]
7Coxsackievirus B4 (CVB4)1.5[7]
6Coxsackievirus B3 (CVB3)2-3[7]
7Coxsackievirus B3 (CVB3)2-3[7]
22HIV-1 (wild type)0.0067[17]
24aCoxsackievirus B5 (CV-B5)0.06-3.8[17]

Anti-inflammatory and Analgesic Effects

Several quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[18][19][20] These effects are often mediated through the inhibition of key inflammatory mediators and pathways.

In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of quinoxaline derivatives has been evaluated in animal models, such as the carrageenan-induced rat paw edema model. The following table shows the percentage inhibition of edema by selected quinoxaline compounds.

Compound IDDose% Inhibition of EdemaReference(s)
106Not Specified1.17[21]
107Not Specified4.04[21]
4aNot Specified83.61[19]
4dNot Specified82.92[19]
Diclofenac Sodium (Standard)Not Specified15.15[21]
Diclofenac Sodium (Standard)Not Specified82.65[19]

Neuropharmacological Activities

Quinoxaline derivatives have also been explored for their potential in treating neurological disorders. Some compounds have shown antidepressant-like and neuroprotective effects in preclinical models.[22][23]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline derivatives and for key biological assays used to evaluate their pharmacological properties.

Synthesis of Quinoxaline Derivatives

General Procedure for the Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds [24][25]

This is a classic and widely used method for quinoxaline synthesis.

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Toluene or Ethanol (8-10 mL)

  • Catalyst (e.g., a few drops of glacial acetic acid or 0.1 g of a solid acid catalyst)[24][25]

Procedure:

  • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the mixture.

  • Stir the mixture at room temperature or reflux for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a solid precipitates, cool the reaction mixture and collect the product by filtration. If no solid forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

synthesis_workflow Start Start Reactants Mix o-phenylenediamine, α-dicarbonyl, and catalyst in solvent Start->Reactants Reaction Stir at room temp or reflux Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction incomplete Workup Cool, filter or evaporate solvent TLC->Workup complete Purify Recrystallize Workup->Purify End Pure Quinoxaline Purify->End

General workflow for quinoxaline synthesis.
Cytotoxicity Evaluation: MTT Assay[26][27][28][29][30]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized quinoxaline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_assay_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Add quinoxaline compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Measure absorbance at 570 nm Add_DMSO->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[12][31][32][33]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Synthesized quinoxaline compounds

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

This technical guide provides a solid foundation for understanding the multifaceted biological and pharmacological properties of quinoxaline derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, fostering further exploration of this promising class of compounds.

References

tautomerism in quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tautomerism in Quinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The pharmacological efficacy and physicochemical properties of these compounds are profoundly influenced by a subtle yet critical phenomenon: tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6] Understanding and controlling the tautomeric equilibrium of quinoxaline derivatives is paramount in drug design and development, as different tautomers can exhibit distinct biological activities, solubilities, and stabilities. This guide provides a comprehensive technical overview of , detailing the types of tautomerism, influencing factors, and the experimental and computational methodologies used for their characterization.

Fundamentals of Tautomerism in Heterocycles

Tautomerism is a dynamic equilibrium between two or more interconvertible structural isomers.[6] In heterocyclic chemistry, this phenomenon, known as prototropic tautomerism, involves the migration of a proton between two different atoms within the molecule, accompanied by a rearrangement of double bonds.[6][7] The position of this equilibrium is sensitive to a variety of factors, including the molecular structure (substituent effects), the surrounding environment (solvent, pH), and temperature.[8][9] For quinoxaline derivatives, the predominant tautomeric form can significantly impact key drug-like properties such as hydrogen bonding capacity, lipophilicity, and molecular geometry, thereby altering its interaction with biological targets.

Principal Tautomeric Forms in Quinoxaline Derivatives

Quinoxaline derivatives can exhibit several types of prototropic tautomerism depending on the nature and position of their substituents.

Amide-Imidol (Lactam-Lactim) Tautomerism

This is one of the most common forms, occurring in quinoxalin-2(1H)-ones. The equilibrium exists between the amide (lactam) form, characterized by a carbonyl group (C=O), and the imidol (lactim) form, which contains a hydroxyl group (O-H). Generally, the amide form is more stable and predominates in solution.[9]

Figure 1: Amide-Imidol tautomeric equilibrium in quinoxalin-2(1H)-one.
Keto-Enol and Keto-Amine/Enol-Imine Tautomerism

Hydroxy-substituted quinoxalines can exhibit keto-enol tautomerism. More complex equilibria, such as the keto-amine and enol-imine forms, are observed in quinoxalines derived from naphthoquinones.[10] Studies on these systems have shown that the enol-imine tautomer is often more stable due to its enhanced aromaticity compared to the keto-amine form.[10][11]

Figure 2: Keto-Amine vs. Enol-Imine tautomerism in benzo[f]quinoxalin-6(4H)-one.
Azido-Tetrazolo Tautomerism

This ring-chain tautomerism occurs in azido-substituted quinoxalines, which can exist in equilibrium with their fused tetrazolo[1,5-a]quinoxaline isomers. This equilibrium is a critical consideration in the synthesis and biological evaluation of this class of compounds.[2]

Figure 3: Azido-Tetrazolo ring-chain tautomerism.

Factors Governing Tautomeric Equilibria

The delicate balance between tautomeric forms is dictated by their relative thermodynamic stabilities, which are influenced by several internal and external factors.

Substituent Effects

The electronic nature of substituents on the quinoxaline ring can shift the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize specific tautomers by altering the electron density and acidity/basicity of the atoms involved in the proton transfer.[12][13] For instance, in a study of 1-benzamidoisoquinoline derivatives, a related system, the equilibrium was controlled by the substituent effect, with the amide form's content varying from 74% for a strong EDG to 38% for a strong EWG.[14]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.

  • Polar Protic Solvents (e.g., water, methanol) can form hydrogen bonds with both proton-donating and proton-accepting sites, potentially stabilizing more polar tautomers like the amide or keto forms.[8][15]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, stabilizing tautomers with acidic protons (e.g., N-H, O-H).[16]

  • Non-polar Solvents (e.g., toluene, benzene) have a lesser effect but tend to favor the less polar tautomer.[8]

Computational studies using the Polarizable Continuum Model (PCM) are often employed to investigate these solvent effects on tautomer stability.[15]

Solvent_Influence cluster_equilibrium Tautomer_A Tautomer A (e.g., Less Polar) Equilibrium Tautomer_A->Equilibrium Tautomer_B Tautomer B (e.g., More Polar) Equilibrium->Tautomer_B Solvent Solvent Environment Solvent->Equilibrium Influences Equilibrium Position

Figure 4: Logical diagram of solvent influence on tautomeric equilibrium.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution, as the interconversion is often slow on the NMR timescale.[6][17]

  • Protocol for ¹H and ¹³C NMR Analysis:

    • Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the quinoxaline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality 5 mm NMR tube.[17] DMSO-d₆ is particularly useful as it can accommodate both polar and non-polar compounds and its residual water peak does not interfere with many signals.[14]

    • Data Acquisition: Record ¹H and ¹³C NMR spectra at ambient temperature. The presence of two distinct sets of signals for the same molecule indicates a slow equilibrium between two tautomers.[14] The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

    • Structure Elucidation: Use 2D NMR experiments (COSY, HSQC, HMBC) to assign all proton and carbon signals for each tautomer present in the mixture.[18] The chemical shifts are highly informative; for example, in amide-enol equilibria, the enolic proton typically appears at a very low field (δ > 14 ppm), while the amide proton is found around δ 10-12 ppm.[14]

    • Variable-Temperature (VT) NMR: If signals are broad due to intermediate exchange rates, acquiring spectra at different temperatures can be insightful. Cooling the sample may slow the interconversion enough to resolve separate signals for each tautomer.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules, making it useful for detecting different tautomers.[19][20]

  • Protocol for Solvatochromic Analysis:

    • Solution Preparation: Prepare dilute solutions (ca. 10⁻⁵ M) of the quinoxaline derivative in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetonitrile, methanol, water).

    • Spectral Measurement: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).[18]

    • Data Analysis: A significant shift in the maximum absorption wavelength (λmax) upon changing the solvent (solvatochromism) is indicative of a shift in the tautomeric equilibrium or strong solute-solvent interactions.[21] Different tautomers, having different conjugation systems, will exhibit distinct λmax values.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive, high-resolution structural information, revealing the specific tautomeric form present in the solid state.[10][22][23]

  • Protocol for X-ray Crystallography:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, liquid-liquid diffusion, or vapor diffusion.

    • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final model will unambiguously show the positions of all atoms, including the tautomeric proton, thus identifying the tautomer present in the crystal lattice.[24] It is important to note that the solid-state structure may not represent the major tautomer in solution.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_analysis Tautomerism Analysis cluster_computation Theoretical Validation Compound Quinoxaline Derivative NMR Solution State Analysis (NMR Spectroscopy) Compound->NMR Characterization UVVis Solution State Analysis (UV-Vis Spectroscopy) Compound->UVVis Characterization XRay Solid State Analysis (X-Ray Crystallography) Compound->XRay Characterization DFT Computational Modeling (DFT Calculations) NMR->DFT Corroboration Conclusion Structural & Energetic Characterization of Tautomers NMR->Conclusion UVVis->DFT Corroboration UVVis->Conclusion XRay->DFT Corroboration XRay->Conclusion DFT->Conclusion

Figure 5: Integrated workflow for the comprehensive analysis of tautomerism.

Computational Chemistry in Tautomerism Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[15][25][26]

  • Methodology:

    • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)).[14][15][26]

    • Energy Calculation: The relative electronic energies (and Gibbs free energies) of the optimized tautomers are calculated in both the gas phase and in solution. Solvation is typically modeled using implicit methods like the Polarizable Continuum Model (PCM).[15]

    • Property Prediction: DFT can also be used to predict spectroscopic properties (NMR chemical shifts, UV-Vis λmax) for each tautomer, which can then be compared with experimental data to aid in structural assignment.[18][19]

These calculations provide quantitative estimates of the relative stabilities of tautomers, helping to rationalize experimental observations regarding the position of the equilibrium.[10]

Quantitative Data Summary

The relative stability and spectroscopic characteristics of tautomers are crucial for their identification. The following tables summarize representative data for quinoxaline and related heterocyclic systems.

Table 1: Relative Energies of Tautomers from DFT Calculations

Compound Class Tautomer 1 Tautomer 2 ΔE (kcal/mol) (Tautomer 2 - Tautomer 1) Predominant Form Reference
Benzo[f]quinoxalines Enol-Imine Keto-Amine > 0 (Enol-Imine is more stable) Enol-Imine [10]
3-Hydroxy-2-Quinoxaline-carboxylic Acid Imidol-Keto (IP1) Other Tautomers > 0 (IP1 is more stable) Imidol-Keto (IP1) [15]

| Edaravone Analogs | C-H Tautomer | N-H Tautomer | > 0 (C-H is more stable) | C-H Tautomer |[26] |

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

Tautomeric System Method Tautomer Characteristic Signal / λmax Reference
Amide ⇌ Enamine/Enol ¹H NMR (in DMSO-d₆) Amide (A) Exocyclic N-H: δ 10-11 ppm [14]
Enamine (E) Heterocyclic N-H: δ ~14.8 ppm [14]
Benzo[a]phenazin-5(7H)-one ¹³C NMR (in DMSO) Keto-Amine C4 Carbon: δ ~198.6 ppm (exp.) [10]
¹³C NMR (in CDCl₃/CF₃COOD) Enol-Imine C4 Carbon: δ ~168.7 ppm (exp.) [10]
Hydroxyquinoline Azo Dyes UV-Vis Azo Tautomer Varies with solvent [21]

| | | Hydrazone Tautomer | Varies with solvent |[21] |

Conclusion and Outlook

Tautomerism is a fundamental concept with profound implications for the chemical, physical, and biological properties of quinoxaline derivatives. The position of the tautomeric equilibrium, governed by a complex interplay of structural and environmental factors, dictates the ultimate behavior of these molecules. For professionals in drug discovery, a thorough understanding and characterization of tautomerism are not merely academic exercises; they are critical steps in the rational design of new therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles. The integrated application of advanced spectroscopic techniques (NMR, UV-Vis), X-ray crystallography, and computational modeling provides a robust framework for elucidating tautomeric behavior, paving the way for the development of next-generation quinoxaline-based drugs.

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have established it as a foundational core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of quinoxaline derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroprotection.

Synthesis of the Quinoxaline Core and Its Derivatives

The classical and most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction has been refined over the years with the development of greener and more efficient protocols that utilize various catalysts, microwave assistance, and solvent-free conditions.

General Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Ethanol or acetic acid (10 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid or a green catalyst like zinc triflate)

Procedure:

  • Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

  • Catalyst Addition (Optional): Introduce a catalytic amount of an acid catalyst.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.

A general workflow for the synthesis and initial biological evaluation of quinoxaline derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation Crude Quinoxaline Crude Quinoxaline Condensation->Crude Quinoxaline Purification Purification Crude Quinoxaline->Purification Pure Quinoxaline Pure Quinoxaline Purification->Pure Quinoxaline In vitro assays In vitro assays Pure Quinoxaline->In vitro assays Data Analysis Data Analysis In vitro assays->Data Analysis Lead Compound Lead Compound Data Analysis->Lead Compound

General workflow for synthesis and evaluation of quinoxalines.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[2] Many of these compounds exert their effects by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which quinoxaline derivatives exhibit anticancer activity is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] These receptor tyrosine kinases play crucial roles in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway:

The EGFR signaling cascade is a major driver of cell proliferation. Its aberrant activation is a common feature in many cancers. Quinoxaline-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway and inhibition by quinoxalines.

VEGFR Signaling Pathway:

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key regulators of this process. Quinoxaline derivatives that inhibit VEGFR can disrupt the tumor blood supply, leading to necrosis.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg activates Ras Ras VEGFR->Ras activates VEGF VEGF VEGF->VEGFR Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis

Simplified VEGFR signaling pathway and inhibition by quinoxalines.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines.

Compound IDR-groups / StructureCancer Cell LineIC₅₀ (µM)Reference
1 2,3-diphenylquinoxalineMelanoma (MALME-M)GI: 55.75%
3 Triazole-substituted quinoxalineLeukemia (THP-1)1.6
19 1,3-diphenylurea-quinoxalineGastric (MGC-803)9.0
4i Amide-substituted quinoxalineLung (A549)3.902[3]
IV Substituted quinoxalineProstate (PC-3)2.11
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Add 100 µL of the medium containing different concentrations of the compounds to the wells. Incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][7]

Mechanism of Action

The antimicrobial action of some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is attributed to the generation of reactive oxygen species (ROS) which cause DNA damage and inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains.

Compound IDR-groups / StructureMicrobial StrainMIC (µg/mL)Reference
5c Schiff base of 2-(p-formylphenoxy)-3-methyl quinoxalineE. coliHighly Active[6]
7a Schiff base of 4-(2-methyl-quinoxaline-3-yloxy)benzamineE. coliHighly Active[6]
2d 2,3-disubstituted quinoxalineE. coli8[8]
10 Pentacyclic quinoxalineC. albicans16[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[9][10]

Materials:

  • Quinoxaline compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

Procedure:

  • Compound Preparation: Perform a two-fold serial dilution of the quinoxaline compound in MHB across the wells of a 96-well plate.

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]

  • Reading Results: The MIC is the lowest concentration of the compound with no visible bacterial growth.[11]

Anti-inflammatory Activity of Quinoxaline Derivatives

Several quinoxaline derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data: Anti-inflammatory Activity
Compound IDIn vivo/In vitro ModelActivityReference
7b Carrageenan-induced edema41% inhibition[6]
4a BSA denaturation assay83.42% inhibition[12]

Antiviral Activity of Quinoxaline Derivatives

The quinoxaline scaffold is also a promising platform for the development of antiviral agents, with activity reported against a range of viruses.[13][14]

Quantitative Data: Antiviral Activity
Compound IDVirusEC₅₀ (µM)Reference
Unnamed Human Cytomegalovirus (HCMV)< 0.05[15]

Neuroprotective Effects of Quinoxaline Derivatives

Recent studies have highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16] These compounds have been shown to exhibit neuroprotective effects through various mechanisms, including antioxidant activity and inhibition of acetylcholinesterase.

Conclusion

The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The extensive research into its synthesis and biological activities has led to the discovery of numerous potent compounds with diverse therapeutic potential. The ability to readily modify the quinoxaline core allows for the fine-tuning of its pharmacological properties, paving the way for the development of next-generation drugs for a wide array of diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis and Biological Evaluation of 2-Acetylquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-acetylquinoxaline derivatives and the evaluation of their biological activities. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial effects. This guide focuses specifically on this compound derivatives, offering insights into their synthesis, biological evaluation, and potential mechanisms of action.

Introduction

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in drug discovery. The introduction of an acetyl group at the 2-position of the quinoxaline ring can significantly influence the molecule's electronic properties and steric profile, leading to potent and selective biological activities. This document outlines the synthesis of key this compound derivatives and provides standardized protocols for assessing their anticancer and antimicrobial potential.

Data Presentation: Biological Activity of this compound Derivatives

The biological activities of synthesized this compound derivatives are summarized below. Quantitative data, including half-maximal growth inhibitory concentrations (GI₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, are presented for clear comparison.

Table 1: Anticancer Activity of 2-Acetyl-3-trifluoromethylquinoxaline 1,4-Dioxide Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-acetyl-3-trifluoromethylquinoxaline 1,4-dioxide derivatives against a panel of human cancer cell lines. The data is presented as GI₅₀ values in micromolar (µM) concentrations.[1]

Compound IDCancer Cell Line PanelMean GI₅₀ (µM)
4c 60 human tumor cell lines1.02
6e 60 human tumor cell lines0.42
4g (difluorinated analog of 4c)60 human tumor cell lines0.52
6g (difluorinated analog of 6e)60 human tumor cell lines0.15
5c 60 human tumor cell lines0.49

Note: The 60 human tumor cell lines are derived from nine cancer cell types: breast, lung, central nervous system (CNS), leukemia, colon, ovarian, renal, prostate, and melanoma.[1]

Table 2: Antimicrobial Activity of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides against a range of bacterial and fungal strains.[2]

Compound IDS. aureus ATCC 29213M. smegmatis mc² 155E. coli ATCC 25922C. albicans ATCC 10231
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
12c 421616
13c 0.5 0.25 88
14c 213216
15b 42644
15c 21328
16c 10.5168
17c 213216
18b 42644
Ciprofloxacin (Reference) 0.250.1250.016-
Amphotericin B (Reference) ---0.5

Note: Compound 13c, a this compound derivative, demonstrates significant activity, particularly against Gram-positive bacteria and mycobacteria.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.

Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-Dioxide

This protocol describes a representative synthesis of a this compound derivative.

Materials:

  • 2-Acetyl-3-methylquinoxaline

  • Methanol

  • Bromine

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 5-liter, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, dissolve 376 g (1.74 moles) of 2-acetyl-3-methylquinoxaline 1,4-dioxide in 3,000 ml of methanol.

  • Over a period of 2 hours, add 278 g (1.74 moles) of bromine to the solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 5 days.

  • Collect the resulting yellow solid by suction filtration.

  • Wash the solid with methanol and then with ether.

  • Dry the product to obtain 2-acetyl-3-bromomethylquinoxaline 1,4-dioxide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7][8][9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Preparation: Perform a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the biological activity of this compound derivatives.

Experimental Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (o-phenylenediamine & α-dicarbonyl) Reaction Cyclocondensation Start->Reaction Purification Purification & Characterization Reaction->Purification Product This compound Derivative Purification->Product Anticancer Anticancer Assays (e.g., MTT) Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Product->Antimicrobial Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data

General workflow for synthesis and biological screening.
Potential Anticancer Mechanism: Topoisomerase II Inhibition

G cluster_cell Cancer Cell cluster_nucleus Nucleus TopoII Topoisomerase II DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Relieves torsional stress DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes cleavage complex Apoptosis Apoptosis DNA_Breaks->Apoptosis Quinoxaline This compound Derivative Quinoxaline->TopoII Inhibits

Inhibition of Topoisomerase II by this compound derivatives.
Potential Anticancer Mechanism: EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Quinoxaline This compound Derivative Quinoxaline->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

References

Applications of 2-Acetylquinoxaline in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetylquinoxaline is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis, particularly in the construction of a variety of other heterocyclic systems. Its quinoxaline core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the reactive acetyl group allows for a multitude of chemical transformations, making this compound an attractive starting material for the synthesis of diverse molecular architectures. This document provides an overview of its key applications and detailed protocols for its use in the synthesis of chalcones and pyrazolines.

Key Applications of this compound

The primary application of this compound in organic synthesis is its use as a ketone component in condensation reactions. The most notable of these is the Claisen-Schmidt condensation, which is used to synthesize α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only important synthetic intermediates themselves but also exhibit a wide array of pharmacological activities.

Furthermore, the this compound-derived chalcones can be readily converted into other heterocyclic compounds through subsequent cyclization reactions. A prominent example is the synthesis of pyrazoline derivatives by reacting the chalcones with hydrazine derivatives. Pyrazolines are a well-known class of five-membered nitrogen-containing heterocycles that are of significant interest in drug discovery.

Data Presentation: Synthesis of Chalcones and Pyrazolines

The following table summarizes the typical yields for the two-step synthesis of pyrazolines from this compound, proceeding through a chalcone intermediate. The yields are representative of the Claisen-Schmidt condensation and subsequent cyclization reaction.

StepReactionStarting MaterialsProductTypical Yield (%)
1Claisen-Schmidt CondensationThis compound, Aromatic AldehydeQuinoxaline-based Chalcone60 - 85
2CyclizationQuinoxaline-based Chalcone, Phenylhydrazine1,3,5-Trisubstituted Pyrazoline70 - 90

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (20-40% w/v)

  • Dilute Hydrochloric Acid (10% v/v)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a minimal amount of ethanol with stirring at room temperature until all solids are dissolved.

  • Base Addition: Cool the mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by the slow addition of dilute hydrochloric acid with constant stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazolines from Quinoxaline-Based Chalcones

This protocol outlines the cyclization of a quinoxaline-based chalcone with phenylhydrazine to yield a 1,3,5-trisubstituted pyrazoline.

Materials:

  • Quinoxaline-based Chalcone (from Protocol 1) (1.0 eq)

  • Phenylhydrazine Hydrochloride (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinoxaline-based chalcone (1.0 eq) in ethanol or glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Step 1: Claisen-Schmidt Condensation This compound This compound Chalcone Quinoxaline-based Chalcone This compound->Chalcone NaOH / EtOH Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone

Caption: Synthesis of Quinoxaline-based Chalcones.

G cluster_1 Step 2: Pyrazoline Synthesis Chalcone_Input Quinoxaline-based Chalcone Pyrazoline 1,3,5-Trisubstituted Pyrazoline Chalcone_Input->Pyrazoline EtOH or Acetic Acid / Reflux Phenylhydrazine Phenylhydrazine Hydrochloride Phenylhydrazine->Pyrazoline G cluster_workflow Experimental Workflow Start Start: Dissolve Reactants Condensation Claisen-Schmidt Condensation (Base-catalyzed) Start->Condensation Isolation1 Work-up & Isolation of Chalcone Condensation->Isolation1 Cyclization Cyclization with Phenylhydrazine Isolation1->Cyclization Isolation2 Work-up & Isolation of Pyrazoline Cyclization->Isolation2 End Final Product: Pyrazoline Derivative Isolation2->End

Application Notes and Protocols: 2-Acetylquinoxaline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds using 2-acetylquinoxaline as a key starting material. The protocols focus on the synthesis of pyrazoles, triazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] this compound, in particular, serves as a versatile and readily accessible building block for the synthesis of more complex heterocyclic systems. Its reactive acetyl group allows for facile transformation into various intermediates, such as chalcones, which can then be cyclized to afford a diverse library of heterocyclic compounds. This document outlines the synthetic pathways and detailed experimental procedures for leveraging this compound in the generation of novel pyrazole, triazole, and pyrimidine derivatives.

Synthesis of Heterocyclic Compounds from this compound

The general workflow for the synthesis of pyrazole and pyrimidine derivatives from this compound involves a two-step process: a Claisen-Schmidt condensation to form a quinoxalinyl chalcone, followed by a cyclization reaction. The synthesis of triazoloquinoxalines follows a different route, typically starting from a modified quinoxaline precursor.

Experimental Workflow start This compound chalcone Quinoxalinyl Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole Quinoxalinyl Pyrazole chalcone->pyrazole Cyclization pyrimidine Quinoxalinyl Pyrimidine chalcone->pyrimidine Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole guanidine Guanidine Hydrochloride guanidine->pyrimidine bio_eval Biological Evaluation (Antimicrobial, Anti-inflammatory) pyrazole->bio_eval pyrimidine->bio_eval

General workflow for the synthesis and evaluation of heterocyclic compounds from this compound.

I. Synthesis of Quinoxalinyl Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The synthesis of quinoxalinyl pyrazoles from this compound proceeds through the formation of a chalcone intermediate.

Step 1: Synthesis of Quinoxalinyl Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base yields the corresponding α,β-unsaturated ketones, known as chalcones.[5]

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (15 mL), add a 20% aqueous solution of potassium hydroxide (KOH) (10 mL) dropwise with continuous stirring.[6]

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with 10% hydrochloric acid (HCl) to a pH of 2-3.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude chalcone can be purified by recrystallization from ethanol.

Quantitative Data for Representative Quinoxalinyl Chalcones:

CompoundAr-group (from aldehyde)Yield (%)Melting Point (°C)Reference
C1 Phenyl85-95118-120[7]
C2 4-Chlorophenyl80-90155-157[8]
C3 4-Methoxyphenyl88-96130-132[9]
C4 4-Nitrophenyl75-85188-190[7]

Spectroscopic Data for a Representative Chalcone (C1):

Spectral DataValues
IR (KBr, cm⁻¹) 1660 (C=O), 1595 (C=C), 1540 (C=N)
¹H NMR (CDCl₃, δ ppm) 7.45-8.20 (m, 11H, Ar-H), 7.85 (d, 1H, J=15.5 Hz, -CO-CH=), 7.50 (d, 1H, J=15.5 Hz, =CH-Ar)
¹³C NMR (CDCl₃, δ ppm) 189.5 (C=O), 145.2, 144.8, 142.1, 141.5, 134.8, 130.5, 129.8, 129.1, 128.9, 128.6, 128.4, 121.8
Step 2: Cyclization of Quinoxalinyl Chalcones to Pyrazoles

The synthesized quinoxalinyl chalcones can be readily cyclized to the corresponding pyrazoline derivatives by reaction with hydrazine hydrate in a suitable solvent.[1] The pyrazoline can then be aromatized to the pyrazole.

Experimental Protocol:

  • A mixture of the quinoxalinyl chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.[1]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure quinoxalinyl pyrazole.

Quantitative Data for Representative Quinoxalinyl Pyrazoles:

CompoundAr-groupYield (%)Melting Point (°C)Reference
P1 Phenyl75-85210-212[10]
P2 4-Chlorophenyl70-80235-237[10]
P3 4-Methoxyphenyl78-88220-222[9]
P4 4-Nitrophenyl65-75255-257[10]

Spectroscopic Data for a Representative Pyrazole (P1):

Spectral DataValues
IR (KBr, cm⁻¹) 3250 (N-H), 1600 (C=N), 1550 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 12.5 (s, 1H, NH), 7.20-8.50 (m, 11H, Ar-H), 7.0 (s, 1H, pyrazole-H)
¹³C NMR (DMSO-d₆, δ ppm) 152.1, 148.5, 142.3, 141.8, 139.5, 132.7, 130.1, 129.5, 128.9, 128.6, 128.3, 125.8, 101.2

II. Synthesis of Quinoxalinyl Triazoles

The synthesis of[1][3][8]triazolo[4,3-a]quinoxalines typically involves the cyclization of a 2-hydrazinylquinoxaline derivative. While not a direct transformation of the acetyl group, this compound can be a precursor to the quinoxaline core. A common route involves the conversion of 2,3-dichloroquinoxaline to 2-chloro-3-hydrazinylquinoxaline, followed by cyclization.[8]

Experimental Protocol:

  • Synthesis of 2-chloro-3-hydrazinylquinoxaline: 2,3-dichloroquinoxaline (1.0 mmol) is reacted with hydrazine hydrate (2.0 mmol) in ethanol at room temperature for 24 hours. The resulting precipitate is filtered and washed to yield 2-chloro-3-hydrazinylquinoxaline.[8]

  • Synthesis of 4-chloro-[1][3][8]triazolo[4,3-a]quinoxaline: A mixture of 2-chloro-3-hydrazinylquinoxaline (1.0 mmol) and triethyl orthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours. The resulting mixture is dried and recrystallized from ethanol.[8]

  • Synthesis of 4-substituted-[1][3][8]triazolo[4,3-a]quinoxalines: The 4-chloro derivative can be further reacted with various nucleophiles (e.g., amines) to introduce diversity. A mixture of 4-chloro-[1][3][8]triazolo[4,3-a]quinoxaline (1.0 mmol) and an amine (e.g., morpholine, 1.0 mL) in ethanol (5 mL) is stirred at room temperature for 2 hours. Water is then added to precipitate the product, which is recrystallized from ethanol.[8]

Quantitative Data for Representative Triazoloquinoxalines:

CompoundR-group (at position 4)Yield (%)Melting Point (°C)Reference
T1 Chloro70-80240-242[8]
T2 Morpholino85-95198-200[8]
T3 Piperidino80-90185-187[2]

III. Synthesis of Quinoxalinyl Pyrimidines

Pyrimidine derivatives are another class of heterocycles with significant biological importance. They can be synthesized from quinoxalinyl chalcones by reacting with guanidine hydrochloride in the presence of a base.[11]

Experimental Protocol:

  • A mixture of the quinoxalinyl chalcone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2.0 mmol) in ethanol (20 mL) is refluxed for 10-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The solution is neutralized with dilute HCl.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to give the 2-amino-4-(quinoxalin-2-yl)-6-arylpyrimidine.[12]

Quantitative Data for Representative Quinoxalinyl Pyrimidines:

CompoundAr-groupYield (%)Melting Point (°C)Reference
Py1 Phenyl60-70250-252[12]
Py2 4-Chlorophenyl55-65275-277[12]
Py3 4-Methoxyphenyl65-75240-242[12]

Biological Activities

Derivatives of quinoxalinyl pyrazoles and pyrimidines have been reported to exhibit promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity (Representative Data):

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
P1 163264[4][13]
P2 81632[4][13]
Py1 3264>128[4]
Py2 163264[4]
Ciprofloxacin 10.5-Standard
Fluconazole --8Standard
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

Inflammatory_Pathway stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A₂ membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox acts on pgs Prostaglandins cox->pgs produces inflammation Inflammation pgs->inflammation mediate inhibitor Quinoxalinyl Pyrazole (COX Inhibitor) inhibitor->cox inhibits

Simplified arachidonic acid pathway and the potential site of action for anti-inflammatory quinoxalinyl pyrazoles.

Quantitative Data for Anti-inflammatory Activity (COX Inhibition):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
P1 15.21.88.4[14]
P2 10.50.911.7[14]
Celecoxib >1000.04>2500Standard

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in this document provide a foundation for the development of novel pyrazole, triazole, and pyrimidine derivatives. The promising antimicrobial and anti-inflammatory activities of these compounds warrant further investigation and optimization for the development of new therapeutic agents.

References

Application Notes and Protocols for Reactions Involving 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis of bioactive derivatives from 2-acetylquinoxaline and their subsequent evaluation for anticancer and antimicrobial activities. The methodologies detailed herein are based on established literature and provide a framework for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably chalcones and hydrazones. These derivatives have garnered significant interest due to their wide range of pharmacological activities.

Protocol 1: Synthesis of Quinoxaline-Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde. This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted aromatic aldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a 20% aqueous solution of potassium hydroxide (KOH) dropwise.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with a 10% aqueous solution of hydrochloric acid (HCl) to precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound Hydrazones

Hydrazones are synthesized by the reaction of a carbonyl compound with hydrazine hydrate. This protocol provides a general method for the synthesis of this compound hydrazone.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.0 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the hydrazone derivative to crystallize.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Biological Evaluation of this compound Derivatives

Derivatives of this compound have shown promising anticancer and antimicrobial activities. The following are standard protocols for the in vitro evaluation of these biological activities.

Anticancer Activity

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability. This protocol is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (dissolved in DMSO, with a final DMSO concentration not exceeding 0.5%) and incubate for 48-72 hours.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative 1A549 (Lung)9.325-Fluorouracil4.89
Quinoxaline Derivative 2HCT-116 (Colon)7.8DoxorubicinNot Specified
Quinoxaline Derivative 3HepG2 (Liver)9.8DoxorubicinNot Specified
Quinoxaline Derivative 4HCT-116 (Colon)2.5DoxorubicinNot Specified
Quinoxaline Derivative 5HCT-116 (Colon)4.4DoxorubicinNot Specified
Quinoxaline-Chalcone 7bHCT-116 (Colon)1.65 - 34.28DoxorubicinNot Specified
Quinoxaline-Chalcone 7eMCF-7 (Breast)1.65 - 34.28DoxorubicinNot Specified
Quinoxaline-Chalcone 7gHepG-2 (Liver)1.65 - 34.28DoxorubicinNot Specified
Quinoxaline Derivative 4mA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Quinoxaline Derivative 4bA549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[2][3][4]

Antimicrobial Activity

Protocol 4: Agar Disc Diffusion Method

The disc diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobial agents.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) onto the agar surface.[5][6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

Compound IDStaphylococcus aureus (Zone of Inhibition, mm)Bacillus subtilis (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)
Quinoxaline Schiff Base 5a1210119
Quinoxaline Schiff Base 5b14121310
Quinoxaline Schiff Base 5c119108
Ciprofloxacin (Standard)25242623

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[5]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[7][8] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[7][9] Some quinoxaline derivatives also function as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

G node_2AQ This compound Derivative node_p53 p53 Activation node_2AQ->node_p53 node_Bcl2 Bcl-2 (Anti-apoptotic) Downregulation node_2AQ->node_Bcl2 node_Tubulin Tubulin Polymerization Inhibition node_2AQ->node_Tubulin node_Bax Bax (Pro-apoptotic) Upregulation node_p53->node_Bax node_Mito Mitochondrial Dysfunction node_Bax->node_Mito node_Bcl2->node_Mito node_CytC Cytochrome c Release node_Mito->node_CytC node_Casp9 Caspase-9 Activation node_CytC->node_Casp9 node_Casp3 Caspase-3 Activation node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis node_G2M G2/M Phase Arrest node_Tubulin->node_G2M node_G2M->node_Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial Mechanism of Action

The antimicrobial action of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is attributed to their ability to generate reactive oxygen species (ROS) within bacterial cells. This leads to oxidative stress, causing damage to cellular components including DNA.[1] Additionally, some quinoxaline derivatives are believed to exert their antibacterial effects by intercalating with bacterial DNA, thereby inhibiting DNA synthesis and replication.[3]

G node_2AQ This compound Derivative node_ROS Reactive Oxygen Species (ROS) Generation node_2AQ->node_ROS node_DNAIntercalation DNA Intercalation node_2AQ->node_DNAIntercalation node_OxidativeStress Oxidative Stress node_ROS->node_OxidativeStress node_DNADamage DNA Damage node_OxidativeStress->node_DNADamage node_CellDeath Bacterial Cell Death node_DNADamage->node_CellDeath node_ReplicationInhibition Inhibition of DNA Replication & Synthesis node_DNAIntercalation->node_ReplicationInhibition node_ReplicationInhibition->node_CellDeath

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G node_Start This compound node_Synthesis Synthesis of Derivatives (e.g., Chalcones, Hydrazones) node_Start->node_Synthesis node_Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) node_Synthesis->node_Purification node_BioScreening Biological Screening node_Purification->node_BioScreening node_Anticancer Anticancer Assays (e.g., MTT) node_BioScreening->node_Anticancer node_Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) node_BioScreening->node_Antimicrobial node_DataAnalysis Data Analysis (IC50, Zone of Inhibition) node_Anticancer->node_DataAnalysis node_Antimicrobial->node_DataAnalysis node_Mechanism Mechanism of Action Studies node_DataAnalysis->node_Mechanism node_ApoptosisAssay Apoptosis Assays (e.g., Western Blot, Flow Cytometry) node_Mechanism->node_ApoptosisAssay node_ROSAssay ROS Measurement node_Mechanism->node_ROSAssay node_Conclusion Lead Compound Identification node_Mechanism->node_Conclusion

Caption: General workflow for synthesis and evaluation of this compound derivatives.

References

analytical methods for the detection and quantification of 2-acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the , a heterocyclic compound of interest in various fields, including flavor chemistry and pharmaceutical development. This document provides detailed protocols for common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

Introduction

2-Acetylquinoxaline is a nitrogen-containing heterocyclic compound that contributes to the flavor profile of certain food products and serves as a potential building block in medicinal chemistry. Accurate and precise quantification of this analyte is crucial for quality control in the food industry and for pharmacokinetic and metabolic studies in drug development. This application note details validated methods for its analysis, focusing on HPLC with UV detection and GC-MS.

General Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.[1] The choice of method depends on the sample matrix (e.g., food products, biological fluids). Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2]

Protocol for Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3]

Objective: To extract this compound from an aqueous matrix into an organic solvent.

Materials:

  • Sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

Procedure:

  • Sample Aliquoting: Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of ethyl acetate or dichloromethane to the tube.

  • Salting-Out (Optional): Add a small amount of NaCl to the mixture to enhance the extraction efficiency by reducing the solubility of the analyte in the aqueous phase.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS) prior to analysis.[4]

General Workflow for Liquid-Liquid Extraction (LLE) start Aqueous Sample (1 mL) add_solvent Add Organic Solvent (e.g., Ethyl Acetate, 5 mL) start->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na₂SO₄ collect->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis HPLC Analysis Workflow cluster_HPLC sample_prep Sample Preparation (LLE or SPE) injection Autosampler Injection (10 µL) sample_prep->injection separation Isocratic/Gradient Elution (ACN/Water) injection->separation detection DAD/UV Detection (e.g., 254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Peak Area vs. Calibration Curve) data_acq->quant GC-MS Analysis Workflow cluster_GCMS sample_prep Sample Preparation (LLE or SPE) injection Split/Splitless Injection (1 µL) sample_prep->injection separation Temperature Programmed Separation injection->separation ionization EI Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Scan or SIM Mode) ionization->mass_analysis detection Electron Multiplier Detector mass_analysis->detection data_acq Data Acquisition (TIC / Mass Spectrum) detection->data_acq quant Identification & Quantification data_acq->quant

References

Application Notes and Protocols for the Use of 2-Acetylquinoxaline in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Derivatives of quinoxaline have demonstrated potent anticancer properties through various mechanisms, including the inhibition of protein kinases, interference with cell cycle progression, and induction of apoptosis. 2-Acetylquinoxaline, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown promising results as anticancer drug candidates.

These application notes provide a comprehensive overview of the utilization of this compound in the design and synthesis of novel anticancer agents. Detailed protocols for the synthesis of key derivatives and the biological evaluation of their anticancer activity are presented to guide researchers in this field.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity of various quinoxaline derivatives, providing a benchmark for the evaluation of newly synthesized compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Quinoxaline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
A5 BPH-1 (Benign Prostatic Hyperplasia)10.4[1]
MCF-7 (Breast Cancer)9.1[1]
B6 PC12 (Pheochromocytoma)16.4[1]
7f HL-60 (Leukemia)Lower than DDP[1]
MCF-7 (Breast Cancer)Lower than DDP[1]
SW-480 (Colon Cancer)Lower than DDP[1]
11g HT-29 (Colon Cancer)0.13[2]
MCF-7 (Breast Cancer)0.17[2]
A549 (Lung Cancer)0.10[2]
11i A549 (Lung Cancer)0.10[2]
MCF-7 (Breast Cancer)0.14[2]
A375 (Melanoma)0.19[2]

DDP: Cisplatin, a standard chemotherapy drug.

Table 2: In Vitro Anticancer Activity of Quinoxaline Hydrazone Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
3d HL-60 (TB) (Leukemia)5.15[3]
7a IGROV1 (Ovarian Cancer)14.5[3]
OVCAR-4 (Ovarian Cancer)16.0[3]
18j NCI 60 Cell Line Panel0.33 - 4.87[4]

GI50: The concentration of a drug that inhibits the growth of 50% of cancer cells.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols describe the general procedures for synthesizing key classes of anticancer agents starting from this compound.

Protocol 1: Synthesis of Quinoxaline-Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with various aromatic aldehydes to yield quinoxaline-chalcone derivatives.[1]

Workflow for Quinoxaline-Chalcone Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Base (e.g., KOH) Base (e.g., KOH) This compound->Base (e.g., KOH) 1 Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Base (e.g., KOH) 2 Quinoxaline-Chalcone Quinoxaline-Chalcone Base (e.g., KOH)->Quinoxaline-Chalcone Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Quinoxaline-Chalcone Room Temperature Room Temperature Room Temperature->Quinoxaline-Chalcone

Caption: General workflow for the synthesis of quinoxaline-chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol

  • Stirring apparatus

  • Reaction flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a reaction flask.

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for the time specified in the relevant literature (typically a few hours) until the reaction is complete (monitored by Thin Layer Chromatography).

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline-chalcone derivative.

Protocol 2: Synthesis of Quinoxaline-Hydrazone Derivatives

This protocol describes the condensation of this compound with various hydrazine derivatives to form quinoxaline-hydrazones.[4]

Workflow for Quinoxaline-Hydrazone Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) This compound->Solvent (e.g., Ethanol) 1 Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Solvent (e.g., Ethanol) 2 Quinoxaline-Hydrazone Quinoxaline-Hydrazone Solvent (e.g., Ethanol)->Quinoxaline-Hydrazone Condensation Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Quinoxaline-Hydrazone Reflux Reflux Reflux->Quinoxaline-Hydrazone

Caption: General workflow for synthesizing quinoxaline-hydrazones.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a reaction flask.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for the time specified in the relevant literature (typically a few hours), monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinoxaline-hydrazone derivative.

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Signaling Pathways Targeted by Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis. Several quinoxaline derivatives have been developed as EGFR inhibitors.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Topoisomerase II Inhibition and Apoptosis Induction

Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Certain quinoxaline derivatives have been shown to inhibit Topoisomerase II.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for DNA Damage DNA Damage Topoisomerase II->DNA Damage Caspase Activation Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis via Topoisomerase II inhibition.

Conclusion

This compound is a valuable and versatile starting material for the development of novel anticancer agents. The synthesis of derivatives such as chalcones and hydrazones is straightforward, and these compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound-based compounds in cancer drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of more potent and selective anticancer therapies.

References

Application Notes and Protocols for 2-Acetylquinoxaline Derivatives as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-acetylquinoxaline derivatives as a promising class of antiviral agents. This document details their synthesis, summarizes their antiviral activity against a range of viruses, and outlines the experimental protocols for their evaluation. The information is intended to guide researchers in the discovery and development of novel antiviral therapeutics based on the quinoxaline scaffold.

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties.[1][2] The current global health landscape, marked by the emergence of novel viral pathogens, necessitates the urgent development of new, cost-effective antiviral therapies.[2][3][4] Quinoxaline derivatives, with their diverse therapeutic potential, represent a promising avenue for the development of such agents.[3][5] This document focuses specifically on this compound derivatives and related quinoxaline compounds that have shown potential as inhibitors of various viruses.

Antiviral Activity of Quinoxaline Derivatives

Numerous studies have highlighted the antiviral potential of quinoxaline derivatives against a variety of DNA and RNA viruses. These compounds have been shown to be effective against human cytomegalovirus (HCMV), coxsackievirus B5 (CBV5), influenza A virus, and coronaviruses, among others.[3][5][6][7] The mechanism of action for some of these derivatives has been elucidated, providing a rational basis for further drug design and development.[8]

Quantitative Antiviral Data

The following table summarizes the quantitative antiviral activity of selected quinoxaline derivatives from various studies. This data provides a comparative view of their potency against different viral targets.

Compound/DerivativeVirusAssayIC50 / EC50 (µM)Reference
Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate (1a)Human Cytomegalovirus (HCMV)Not Specified<0.05[6]
Compound 20 (a novel quinoxaline derivative)Human Cytomegalovirus (HCMV)Not Specified<0.05[6]
Ganciclovir (Reference Drug)Human Cytomegalovirus (HCMV)Not Specified0.59[6]
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate (11)Coxsackievirus B5 (CBV5)Not Specified0.09[3][7]
4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid (12)Coxsackievirus B5 (CBV5)Not Specified0.06[3][7]
Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate (13)Coxsackievirus B5 (CBV5)Not Specified0.3[3][7]
Compound 35 (2,3-bis(2-furyl)-6-(3-methoxybenzamido)quinoxaline)Influenza A Virus (NS1A protein binding)Fluorescence Polarization6.2[7][8]
Compound 44 (2,3-bis(2-furyl)-6-(2-furoylamido)quinoxaline)Influenza A Virus (NS1A protein binding)Fluorescence Polarization3.5[7][8]
1-(4-chloro-8-methyl[1][2][3]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaHerpes Simplex Virus (HSV)Plaque-reduction assay25% plaque reduction at 20 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline derivatives and the evaluation of their antiviral activity, based on established literature.

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

A common and effective method for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of 1,2-diketones with o-phenylenediamine derivatives.[8]

Materials:

  • o-phenylenediamine derivative

  • 1,2-diketone (e.g., 1,2-bis(2-furyl)ethane-1,2-dione)

  • Ethanol or Acetic Acid/Sodium Acetate

  • Reflux apparatus

Procedure:

  • Dissolve the o-phenylenediamine derivative in ethanol or a mixture of acetic acid and sodium acetate.

  • Add an equimolar amount of the 1,2-diketone to the solution.

  • Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography.

Antiviral Activity Assay: Plaque Reduction Assay (Example for HSV)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[3]

Materials:

  • Vero cells (or other susceptible host cells)

  • Herpes Simplex Virus (HSV) stock

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound (this compound derivative)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a known titer of HSV for 1-2 hours at 37°C.

  • After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the culture medium containing the different concentrations of the test compound to the respective wells.

  • Overlay the cell monolayers with a medium containing methylcellulose to restrict the spread of the virus, thus forming localized plaques.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • After incubation, fix the cells with a suitable fixative (e.g., methanol).

  • Stain the cells with crystal violet solution and gently wash with water to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Experimental Workflow for Synthesis and Antiviral Screening

G cluster_synthesis Synthesis of Quinoxaline Derivatives cluster_screening Antiviral Screening start Start: Select o-phenylenediamine and 1,2-diketone reaction Condensation Reaction (Reflux in Ethanol/Acetic Acid) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization treatment Treat with Quinoxaline Derivatives characterization->treatment Screen Synthesized Compounds cell_culture Prepare Host Cell Monolayer infection Infect Cells with Virus cell_culture->infection infection->treatment incubation Incubate to Allow Plaque Formation treatment->incubation staining Fix and Stain Plaques incubation->staining analysis Analyze Plaque Reduction and Determine EC50 staining->analysis G cluster_normal Normal Viral Replication cluster_inhibition Inhibition by Quinoxaline Derivative NS1A Influenza A NS1A Protein binding NS1A-dsRNA Binding NS1A->binding dsRNA Viral dsRNA dsRNA->binding replication Viral Replication & Immune Evasion binding->replication Quinoxaline Quinoxaline Derivative NS1A_inhibited Influenza A NS1A Protein Quinoxaline->NS1A_inhibited Binds to NS1A no_binding Disrupted NS1A-dsRNA Interaction NS1A_inhibited->no_binding dsRNA_inhibited Viral dsRNA dsRNA_inhibited->no_binding inhibition Inhibition of Viral Replication no_binding->inhibition

References

Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmaceutical activities.[1][2][3][4] Their diverse applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents, have made the development of efficient and sustainable synthetic methods a key area of research.[5][6][7] Traditional methods for quinoxaline synthesis often rely on harsh reaction conditions, toxic solvents, and metal catalysts, which raise environmental and economic concerns.[5][8]

This document provides a comprehensive overview of green chemistry approaches for the synthesis of quinoxaline derivatives. These methods emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques to minimize waste and environmental impact while maximizing efficiency.[9] The protocols detailed below are designed to be readily applicable in a research and development setting.

Core Principles of Green Synthesis of Quinoxalines

The green synthesis of quinoxalines is guided by the core principles of green chemistry, which include:

  • Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or polyethylene glycol (PEG).[10][11]

  • Catalysis: Employing catalysts, particularly heterogeneous and biocatalysts, to enhance reaction rates and selectivity, often under milder conditions.[7][12] Metal-free catalytic systems are gaining prominence to avoid metal contamination in the final products.[2][10]

  • Alternative Energy Sources: Utilizing microwave irradiation and ultrasound as energy-efficient alternatives to conventional heating, leading to significantly reduced reaction times and often improved yields.[1][5][6][13]

  • Solvent-Free Conditions: Implementing mechanochemical methods, such as grinding or ball milling, which eliminate the need for solvents altogether.[14][15][16]

Comparative Data of Green Synthesis Methodologies

The following tables summarize quantitative data from various green synthetic protocols for quinoxaline derivatives, allowing for easy comparison of their efficiency and conditions.

Table 1: Catalyst-Free and Organocatalyst-Based Syntheses

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
1o-phenylenediamine, BenzilNoneWater, 80 °C1-2 hModerate to High[10]
2o-phenylenediamine, BenzilNoneEthanol, Reflux1-2 h70-85[10]
31,2-diamines, 1,2-dicarbonylsNitrilotris(methylenephosphonic acid) (5 mol%)-Short80-97[10]
4o-phenylenediamines, Phenacyl bromidesDABCO---[12]

Table 2: Heterogeneous Catalyst-Based Syntheses

EntryReactantsCatalystSolventTimeYield (%)Reference
1o-phenylenediamine, 1,2-dicarbonylIonic liquid functionalized celluloseWater-78-99[10]
2o-phenylenediamine, BenzilTiO2-Pr-SO3H (1 mol%)Ethanol or Solvent-free, RT10 min95[17]
3o-phenylenediamine, BenzilCerium (IV) ammonium nitrate (CAN) (5 mol%)Acetonitrile/Water, RT20 min80-98[8][17]
4o-phenylenediamine, α-diketonesZinc triflate (0.2 mmol)Acetonitrile, RT-85-91[17]
5o-phenylenediamines, 1,2-diketonesSilica nanoparticlesSolvent-free, RTShortHigh[7]

Table 3: Microwave-Assisted Syntheses

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
11,2-diamines, 1,2-dicarbonylsIodineWater/Ethanol (1:1)-Excellent[18]
2Aryl-1,2-diamines, 1,2-dicarbonylsPolyethylene glycol (PEG-400)PEG-400Several minutesExcellent[19]
31,2-dicarbonyl, 1,2-diaminesAcidic aluminaSolvent-free3 min80-86[20]
4Symmetrically 2,3-substituted quinoxalinesMetal-catalyst freeOne-pot-Efficient[6]

Table 4: Ultrasound-Assisted and Mechanochemical Syntheses

EntryReactantsConditionsSolventTimeYield (%)Reference
11,2-diketones, 1,2-diaminesUltrasound irradiation, Catalyst-free, RT--80-99[21]
2o-phenylenediamine, 1,2-dicarbonylsHomogenization (4000 rpm)Solvent-freeFew minutesQuantitative[15]
3o-phenylenediamine, 1,2-dicarbonylsHand-grindingBasic Al2O3 or SiO2--[15][16]
4Quinoxaline based bisspirooxindoles1,3-dipolar cycloaddition, Ultrasonication-ShortGood[22]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Water

This protocol describes a simple and environmentally friendly method for the synthesis of quinoxalines using water as the solvent.[10]

Materials:

  • o-phenylenediamine or its substituted derivatives

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water (10 mL).

  • Heat the reaction mixture at 80 °C with stirring for the time indicated by TLC monitoring (typically 1-2 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Protocol 2: Microwave-Assisted Synthesis using a Solid Support

This protocol details a rapid, solvent-free synthesis of quinoxalines using microwave irradiation and acidic alumina as a solid support and catalyst.[20]

Materials:

  • 1,2-diamine (e.g., benzene-1,2-diamine)

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Acidic alumina

Procedure:

  • In a mortar, thoroughly grind a mixture of the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and acidic alumina (1 g).

  • Transfer the resulting powder to a glass vessel suitable for microwave synthesis.

  • Place the vessel in a microwave reactor and irradiate for 3 minutes (power and temperature settings may need optimization depending on the specific reactants and microwave unit).

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol outlines a highly efficient and catalyst-free method for quinoxaline synthesis at room temperature using ultrasound irradiation.[21]

Materials:

  • 1,2-diamine

  • 1,2-diketone

  • Ethanol (as solvent, if needed, though often proceeds neat)

Procedure:

  • In a suitable vessel, mix the 1,2-diamine (1 mmol) and the 1,2-diketone (1 mmol).

  • If the reactants are solid, a minimal amount of a green solvent like ethanol can be added to facilitate the reaction.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by recrystallization if needed.

Visualizing Workflows and Pathways

General Workflow for Green Quinoxaline Synthesis

The following diagram illustrates a generalized workflow for the green synthesis of quinoxalines, highlighting the key steps from reactant selection to product purification.

G General Workflow for Green Quinoxaline Synthesis Reactants Reactant Selection (e.g., 1,2-diamines, 1,2-dicarbonyls) GreenMethod Application of Green Method - Green Solvent - Catalyst - Microwave/Ultrasound - Mechanochemistry Reactants->GreenMethod Reaction Reaction Monitoring (e.g., TLC) GreenMethod->Reaction Workup Product Isolation (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Pure Quinoxaline Product Purification->Product

Caption: A generalized workflow for the green synthesis of quinoxalines.

Decision Pathway for Selecting a Green Synthesis Method

This diagram presents a logical decision-making pathway to help researchers select an appropriate green synthesis method based on available resources and desired reaction characteristics.

G Decision Pathway for Method Selection Start Start: Synthesize Quinoxaline Microwave Microwave Reactor Available? Start->Microwave Ultrasound Ultrasonic Bath Available? Microwave->Ultrasound No MW_Yes Use Microwave-Assisted Protocol Microwave->MW_Yes Yes SolventFree Desire Solvent-Free Conditions? Ultrasound->SolventFree No US_Yes Use Ultrasound-Assisted Protocol Ultrasound->US_Yes Yes CatalystFree Prefer Catalyst-Free? SolventFree->CatalystFree No Mechano_Yes Use Mechanochemical Protocol SolventFree->Mechano_Yes Yes GreenSolvent_Yes Use Green Solvent (Water/Ethanol) CatalystFree->GreenSolvent_Yes Yes Catalyst_No Use Catalytic Protocol (Organo- or Heterogeneous) CatalystFree->Catalyst_No No

Caption: A decision tree for selecting a green quinoxaline synthesis method.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxalines offers significant advantages in terms of environmental sustainability, safety, and efficiency. The methodologies presented in these application notes, ranging from catalyst-free reactions in water to rapid microwave-assisted and solvent-free mechanochemical processes, provide a versatile toolkit for the modern chemist. By selecting the appropriate green approach, researchers can contribute to a more sustainable future for pharmaceutical and chemical manufacturing while continuing to explore the vast potential of quinoxaline derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Derived from 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the synthesis of a potential class of kinase inhibitors starting from the readily available building block, 2-acetylquinoxaline.

While direct literature precedence for the synthesis of kinase inhibitors starting specifically from this compound is limited, its acetyl group offers a versatile chemical handle for elaboration into known pharmacophores of kinase inhibitors. This note outlines a plausible and scientifically sound synthetic strategy based on the Claisen-Schmidt condensation to generate quinoxaline-based chalcones, which are valuable intermediates for the synthesis of various biologically active molecules. The protocols provided are based on established chemical principles and aim to guide researchers in the exploration of novel quinoxaline-based kinase inhibitors.

Proposed Synthetic Approach: Quinoxaline-Chalcone Derivatives as Kinase Inhibitor Scaffolds

The proposed synthetic strategy leverages the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones (chalcones) from the reaction of a ketone with an aromatic aldehyde. In this context, this compound serves as the ketone component. The resulting quinoxaline-chalcone scaffold can be further modified to generate a library of potential kinase inhibitors. Chalcones themselves have been reported to exhibit a variety of biological activities, including anticancer effects.

Logical Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of potential kinase inhibitors from this compound is depicted below. This involves the initial synthesis of chalcone intermediates, followed by potential cyclization or further functionalization, and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Claisen-Schmidt Condensation A->C B Substituted Aromatic Aldehyde B->C D Quinoxaline-Chalcone Intermediate C->D Base catalyst (e.g., NaOH, KOH) E Further Derivatization (e.g., cyclization, amination) D->E F Library of Potential Kinase Inhibitors E->F G Kinase Inhibition Assays (e.g., PI3K, mTOR, ASK1) F->G H Cell-based Proliferation Assays G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J

Caption: Synthetic and evaluation workflow for quinoxaline-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxaline-Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of quinoxaline-chalcone derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Deionized water

  • Glacial acetic acid (for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired substituted benzaldehyde (1 equivalent) to the solution and stir at room temperature until all solids are dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a 10% aqueous solution of NaOH or KOH (2-3 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding glacial acetic acid until the solution is neutral to slightly acidic (pH 6-7).

  • The precipitated solid is the crude quinoxaline-chalcone product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Targeting the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for therapeutic intervention. Several quinoxaline derivatives have been reported to exhibit inhibitory activity against PI3K and/or mTOR kinases.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/mTOR signaling pathway and the points of inhibition by potential kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation when unphosphorylated Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-acetylquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, pyruvaldehyde (also known as methylglyoxal or 2-oxopropanal).[1][2] This reaction is a classic approach for forming the quinoxaline ring system.

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Inadequate heating or an inappropriate solvent can lead to incomplete reactions.[3]

  • Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction rate and yield. While the reaction can proceed without a catalyst, acidic or specific "green" catalysts can improve efficiency.[1][3]

  • Purity of Reactants: Impurities in o-phenylenediamine or the pyruvaldehyde solution can lead to unwanted side reactions and reduce the yield of the desired product.

  • Side Product Formation: Pyruvaldehyde is a reactive dicarbonyl compound and can undergo self-condensation or other side reactions, especially under basic conditions. Additionally, side reactions with o-phenylenediamine can lead to the formation of benzimidazole derivatives or other impurities.

  • Product Loss During Workup and Purification: The purification process, if not optimized, can lead to significant loss of the final product.

Q3: What are some common side products in the synthesis of this compound?

While specific side products for the this compound synthesis are not extensively documented in the provided search results, based on the reactivity of the starting materials, potential side products could include:

  • Benzimidazole derivatives: Formed from the reaction of o-phenylenediamine with a single carbonyl group of pyruvaldehyde followed by cyclization.

  • Self-condensation products of pyruvaldehyde: Especially under basic conditions, pyruvaldehyde can polymerize or form other condensation products.

  • Over-oxidation or degradation products: If harsh reaction conditions are used, the acetyl group or the quinoxaline ring may be susceptible to degradation.

Q4: How can I purify this compound?

Purification of this compound typically involves the following steps:

  • Removal of Catalyst: If a solid catalyst is used, it can be removed by filtration.

  • Extraction: The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water and brine to remove any residual water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Reactants Ensure the purity of o-phenylenediamine and use a fresh solution of pyruvaldehyde.
Suboptimal Temperature Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective.
Incorrect Solvent Experiment with different solvents. Ethanol is a common choice, but other solvents like methanol or even water (for green chemistry approaches) can be tested.[3]
Ineffective Catalyst If uncatalyzed, consider adding a catalytic amount of a mild acid (e.g., acetic acid). For green alternatives, solid acid catalysts like cellulose sulfuric acid can be employed.[3]
Formation of a Dark, Tarry Mixture High Reaction Temperature Reduce the reaction temperature. Excessive heat can lead to polymerization and degradation of reactants and products.
Presence of Impurities Use purified starting materials.
Difficult Purification Complex Mixture of Products Optimize reaction conditions to minimize side product formation. Consider using a milder catalyst or lower temperature.
Product Co-eluting with Impurities For column chromatography, try different solvent systems (e.g., varying ratios of hexane and ethyl acetate).
Product is an Oil Instead of a Solid Presence of Impurities The presence of impurities can lower the melting point of the product. Attempt further purification by column chromatography.
Residual Solvent Ensure all solvent is removed under high vacuum.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Quinoxaline Synthesis Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneEthanolReflux120ModerateGeneral Knowledge
Acetic Acid (catalytic)EthanolReflux60-90GoodGeneral Knowledge
Cellulose Sulfuric AcidEthanolRoom Temp15-3090-95[3]
Cellulose Sulfuric AcidWaterRoom Temp60-12085-90[3]
IodineDMSORoom Temp12 h80-90[1]

Note: The yields presented are for general quinoxaline synthesis and may vary for this compound.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard method for the synthesis of quinoxaline derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To the stirred solution, add pyruvaldehyde (1.1 mmol, typically as a 40% aqueous solution). A catalytic amount of glacial acetic acid (e.g., 0.1 mmol) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization.

Protocol 2: Green Synthesis using a Solid Acid Catalyst

This protocol utilizes a reusable solid acid catalyst and environmentally benign solvents.[3]

  • Catalyst Preparation: Prepare cellulose sulfuric acid (CSA) as per literature procedures.

  • Reaction Setup: In a flask, add o-phenylenediamine (1.0 mmol), pyruvaldehyde (1.1 mmol), and a catalytic amount of CSA (e.g., 0.05 g) to ethanol or water (10 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 15-120 minutes depending on the solvent.

  • Catalyst Recovery: After completion, the solid catalyst can be recovered by filtration and washed with the solvent for reuse.

  • Workup and Purification: The filtrate is concentrated under reduced pressure, and the product is isolated and purified as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine reaction_mixture Mix Reactants in Solvent (e.g., Ethanol) o_phenylenediamine->reaction_mixture pyruvaldehyde Pyruvaldehyde pyruvaldehyde->reaction_mixture heating Heat to Reflux (Monitor by TLC) reaction_mixture->heating solvent_removal Solvent Removal heating->solvent_removal extraction Extraction with Organic Solvent solvent_removal->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product This compound purification->product troubleshooting_yield cluster_investigation Possible Causes cluster_solutions Potential Solutions start Low Yield of This compound cond Suboptimal Conditions? (Temp, Solvent) start->cond react Reactant Purity? start->react cat Catalyst Issue? start->cat side Side Reactions? start->side opt_cond Optimize Temperature & Solvent Choice cond->opt_cond pur_react Purify Starting Materials react->pur_react change_cat Change/Add Catalyst (e.g., mild acid) cat->change_cat mod_cond Modify Conditions to Minimize Side Products (e.g., lower temp) side->mod_cond

References

common side reactions in the synthesis of 2-acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-acetylquinoxaline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Direct Condensation: This method involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, specifically a pyruvaldehyde derivative or a related diketone. A common precursor route is the synthesis of 2,3-dimethylquinoxaline from o-phenylenediamine and 2,3-butanedione, followed by selective oxidation of one methyl group.

  • Oxidation of 2-Methylquinoxaline: This approach starts with the readily available 2-methylquinoxaline, which is then oxidized to introduce the acetyl group.

Q2: What is the most common side reaction when synthesizing this compound via oxidation of 2-methylquinoxaline?

The most prevalent side reaction is the over-oxidation of the methyl group to a carboxylic acid, yielding 2-quinoxalinecarboxylic acid. Careful control of reaction conditions and the choice of oxidizing agent are crucial to minimize this byproduct.

Q3: Are there any significant side reactions to consider in the direct condensation route?

Yes, when reacting o-phenylenediamines with ketones, there is a possibility of forming 1,5-benzodiazepine derivatives as side products. This typically occurs under acidic conditions. While less common with 1,2-dicarbonyl compounds, it is a potential impurity to be aware of.

Q4: How can I purify crude this compound?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective alternative.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes to this compound.

Route 1: Oxidation of 2-Methylquinoxaline

This method commonly employs an oxidizing agent like selenium dioxide (SeO₂) to convert the methyl group of 2-methylquinoxaline to an acetyl group.

Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material - Inactive oxidizing agent.- Insufficient reaction temperature or time.- Use a fresh, high-purity batch of the oxidizing agent (e.g., selenium dioxide).- Gradually increase the reaction temperature and monitor the progress by TLC.- Extend the reaction time, checking for product formation periodically.
Formation of 2-Quinoxalinecarboxylic Acid (Over-oxidation) - Excess of oxidizing agent.- Prolonged reaction time or excessively high temperature.- Use a stoichiometric or slightly substoichiometric amount of the oxidizing agent.- Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.- Maintain the reaction temperature at the lower end of the effective range.
**Formation of Elemental Selenium (black precipitate with SeO₂) **- This is an expected byproduct of the reaction.- The selenium precipitate can be removed by filtration of the reaction mixture through a pad of Celite.
Difficulty in Isolating the Product - The product may be soluble in the reaction solvent.- The presence of polar byproducts may complicate extraction.- After filtration to remove selenium, concentrate the reaction mixture and attempt to precipitate the product by adding a non-polar solvent.- If precipitation is unsuccessful, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Purify the crude product using column chromatography.
Experimental Protocol: Oxidation of 2-Methylquinoxaline with Selenium Dioxide

Materials:

  • 2-Methylquinoxaline

  • Selenium Dioxide (SeO₂)

  • Dioxane (or another suitable high-boiling solvent)

  • Celite

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoxaline (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad with a small amount of dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Direct Condensation of o-Phenylenediamine and 2,3-Butanedione (to form 2,3-dimethylquinoxaline) followed by selective oxidation

This route first involves the synthesis of 2,3-dimethylquinoxaline, which is a precursor that can be selectively oxidized to 2-acetyl-3-methylquinoxaline, a closely related compound. The principles for controlling side reactions are applicable to the direct synthesis of this compound from related diketones.

Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of 2,3-Dimethylquinoxaline - Incomplete reaction.- Formation of side products.- Ensure equimolar amounts of o-phenylenediamine and 2,3-butanedione are used.- The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). Ensure appropriate catalytic loading.- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Benzodiazepine Byproducts - The reaction is typically carried out under neutral or slightly acidic conditions to favor quinoxaline formation. Strongly acidic conditions may promote benzodiazepine formation.- Maintain the pH of the reaction mixture close to neutral.- If using an acid catalyst, use a catalytic amount and avoid strong acids.
Discoloration of the Product - o-Phenylenediamine is prone to oxidation and can cause discoloration.- Use purified o-phenylenediamine. Recrystallization or sublimation can be effective purification methods.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification - The product may be contaminated with unreacted o-phenylenediamine or colored impurities.- Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or water).- Recrystallize the product from a suitable solvent system.- If necessary, use column chromatography for purification.
Experimental Protocol: Synthesis of 2,3-Dimethylquinoxaline

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add 2,3-butanedione (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, continue stirring at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may crystallize out of the solution.

  • If crystallization occurs, collect the product by filtration and wash with a small amount of cold ethanol.

  • If the product does not crystallize, reduce the solvent volume under reduced pressure and then cool to induce crystallization.

  • The crude 2,3-dimethylquinoxaline can be further purified by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_condensation Route 2: Condensation start1 2-Methylquinoxaline reagents1 SeO2, Dioxane, Reflux reaction1 Oxidation Reaction reagents1->reaction1 workup1 Filtration (Celite), Aqueous Work-up reaction1->workup1 purification1 Recrystallization or Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2a o-Phenylenediamine reagents2 Ethanol, Acetic Acid (cat.) start2b 2,3-Butanedione reaction2 Condensation Reaction reagents2->reaction2 product2 2,3-Dimethylquinoxaline reaction2->product2 oxidation_step Selective Oxidation product2->oxidation_step final_product 2-Acetyl-3-methylquinoxaline oxidation_step->final_product

Caption: Experimental workflows for the synthesis of this compound and its precursor.

Troubleshooting_Logic start Low Yield or Incomplete Reaction cause1 Inactive Reagents? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Product Formation? start->cause3 solution1 Use fresh, pure starting materials. cause1->solution1 Yes solution2 Adjust temperature, time, or catalyst concentration. cause2->solution2 Yes side_product1 Over-oxidation cause3->side_product1 Oxidation side_product2 Benzodiazepine Formation cause3->side_product2 Condensation solution3a - Reduce amount of oxidant - Monitor reaction closely side_product1->solution3a solution3b - Adjust pH to near neutral - Use catalytic acid only side_product2->solution3b

Caption: Troubleshooting logic for common synthesis issues.

optimization of reaction conditions for 2-acetylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-acetylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between o-phenylenediamine and methylglyoxal (also known as pyruvaldehyde or 2-oxopropanal). This reaction is a classic method for forming the quinoxaline ring system.[1]

Q2: My reaction yield is very low. What are the most common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Purity and State of Reactants: Methylglyoxal is a highly reactive dicarbonyl compound and can exist as hydrates or oligomers in the presence of water.[2] Using impure o-phenylenediamine or an undefined form of methylglyoxal can lead to side reactions and significantly lower the yield.

  • Suboptimal Reaction Temperature: While some quinoxaline syntheses proceed at room temperature with an appropriate catalyst, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and tar formation.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. An inappropriate solvent can hinder the reaction.

  • Catalyst Inefficiency: If a catalyst is used, its activity is paramount. The choice of catalyst and its loading level need to be optimized for the specific reaction.

Q3: I'm observing the formation of multiple products or a tar-like substance in my reaction. What are the likely side reactions?

Side product formation is a common issue. Potential side reactions include:

  • Self-condensation of Methylglyoxal: As a reactive dicarbonyl, methylglyoxal can undergo self-condensation or polymerization, especially under harsh acidic or basic conditions.

  • Oxidation of o-phenylenediamine: o-Phenylenediamine can be sensitive to oxidation, leading to colored impurities.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage (e.g., the Schiff base) without proceeding to the final cyclized quinoxaline product.

Q4: What are the recommended methods for purifying this compound?

The two primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for solid products. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[3]

  • Silica Gel Column Chromatography: This method is ideal for separating the product from closely related impurities or when recrystallization is ineffective. A common eluent system is a mixture of hexane and ethyl acetate.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step Experimental Protocol
Low or No Product Formation Purity of methylglyoxal is low or it is in a hydrated form.Ensure the use of anhydrous methylglyoxal. If using an aqueous solution, the reaction conditions may need to be adapted, which could lower the yield.Consider purifying the methylglyoxal by distillation if its purity is in doubt.
Suboptimal reaction temperature.Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) in small-scale trials to find the optimum.Set up parallel reactions in a controlled heating block and monitor progress by TLC.
Inappropriate solvent.Test a variety of solvents with different polarities (e.g., ethanol, DMF, toluene, acetonitrile).Run small-scale reactions in different solvents under the same temperature and time conditions.
Formation of Dark, Tarry Byproducts Reaction temperature is too high.Lower the reaction temperature.If the reaction is highly exothermic, consider cooling the reaction vessel during the initial addition of reagents.
Presence of oxygen leading to oxidation of o-phenylenediamine.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents and assemble the reaction apparatus under a positive pressure of inert gas.
Difficulty in Product Purification Product is unstable on silica gel.Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%).[1]Before loading the sample, flush the packed column with the eluent mixture containing triethylamine.
Co-elution with an impurity.Optimize the eluent system for column chromatography by testing different solvent ratios (e.g., varying the hexane/ethyl acetate ratio) on TLC plates first.Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product fails to crystallize.The chosen recrystallization solvent is not ideal.Test the solubility of the crude product in a range of solvents at both room temperature and their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).

Data Presentation

The optimization of reaction conditions is critical for maximizing the yield of this compound. The following table provides a representative summary of how different parameters can influence the reaction outcome. Note: This is an illustrative table based on general principles of quinoxaline synthesis, as specific comparative data for this compound was not available in the literature reviewed.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NoneEthanol80645
2I₂ (10 mol%)DMSO251265
3Acetic Acid (20 mol%)Ethanol80475
4AlCuMoVP (100 mg/mmol)Toluene25288[3]
5NoneDMF100270[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the established synthesis of 2-methylquinoxaline, a close analog.[4]

Materials:

  • o-Phenylenediamine

  • Methylglyoxal (typically as a 40% aqueous solution, adjust molarity accordingly)

  • Ethanol or Dimethylformamide (DMF)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.2 mmol).

  • To this solution, add methylglyoxal (1.1 mmol) dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve o-phenylenediamine in solvent catalyst Add catalyst (e.g., Acetic Acid) reactants->catalyst add_mg Add Methylglyoxal dropwise catalyst->add_mg reflux Heat to reflux (Monitor by TLC) add_mg->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_reactants Check Reactant Purity (esp. Methylglyoxal) start->check_reactants check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_catalyst Assess Catalyst (if used) start->check_catalyst sol_reactants Purify reactants or use anhydrous source check_reactants->sol_reactants Impure? sol_temp Optimize temperature via screening (e.g., 25, 50, 80°C) check_temp->sol_temp Suboptimal? sol_solvent Screen alternative solvents (e.g., Toluene, DMF, ACN) check_solvent->sol_solvent Ineffective? sol_catalyst Use fresh catalyst or optimize loading check_catalyst->sol_catalyst Inactive?

Caption: A troubleshooting flowchart for addressing low yields in the synthesis.

References

stability and storage conditions for 2-acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-acetylquinoxaline to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from air and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a suitable dry solvent such as DMSO or ethanol. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored with strong oxidizing agents as this may lead to vigorous reactions and degradation.

Q5: My solid this compound has a yellowish to brownish color. Is it still usable?

A5: The appearance of this compound is typically described as a yellow to green to brown crystalline powder.[2] A change in color or the appearance of clumping could indicate degradation or moisture absorption. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or GC, before use if you suspect degradation.

Troubleshooting Guide

This section provides solutions to common issues encountered during experiments with this compound.

dot

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Issue Possible Cause Recommended Action
Loss of Potency or Altered Activity Degradation of the compound due to improper storage (exposure to heat, light, or moisture).Verify the storage conditions. Perform a purity analysis (e.g., HPLC, LC-MS) to check for the presence of degradation products. If degradation is confirmed, use a fresh batch of the compound.
Inconsistent Results Between Experiments Use of a degraded stock solution or repeated freeze-thaw cycles.Prepare fresh stock solutions before each experiment. If using a previously prepared stock, ensure it has been stored properly in aliquots at low temperature and protected from light.
Appearance of New Peaks in Chromatogram Degradation of the compound. Common degradation pathways for similar molecules include hydrolysis, oxidation, and photodecomposition.[3][4][5]Use techniques like LC-MS to identify the mass of the new peaks, which can provide clues about the degradation products. Review experimental conditions to identify potential causes of degradation (e.g., pH, exposure to air or light).
Solid Compound Appears Clumpy or Discolored Absorption of moisture or degradation.Do not use the compound if its physical appearance has significantly changed. Procure a new batch and ensure it is stored in a desiccator or under an inert atmosphere.

Stability and Storage Conditions Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following recommendations are based on general chemical principles and information for related compounds.

Parameter Condition Recommendation Comments
Storage Temperature Solid: 2-8°C or Room TemperatureStore in a cool, dry place. Refrigeration is recommended for long-term storage.Avoid temperature fluctuations.
Solution: -20°C to -80°CAliquot stock solutions and store frozen.Minimize freeze-thaw cycles.
Light Exposure Solid and SolutionProtect from light.Use amber vials or wrap containers in foil.[1]
Atmosphere Solid and SolutionStore under an inert atmosphere (Argon or Nitrogen).Helps prevent oxidative degradation.
Humidity SolidStore in a dry environment, preferably in a desiccator.The compound may be hygroscopic.
pH (in solution) NeutralMaintain a neutral pH for solutions unless the experimental protocol requires otherwise.Quinoxaline structures can be susceptible to hydrolysis under acidic or basic conditions.[4][6]

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound, the following protocols are adapted from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[7][8][9]

Protocol 1: Photostability Testing

This protocol is designed to assess the stability of this compound upon exposure to light.

Instrumentation: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, capable of emitting both cool white fluorescent and near-ultraviolet (UV) light.[9]

Procedure:

  • Sample Preparation:

    • Solid: Place a thin layer (not more than 3 mm deep) of the solid compound in a chemically inert, transparent container.

    • Solution: Prepare a solution of known concentration in a suitable solvent (e.g., methanol or acetonitrile) and place it in a chemically inert, transparent container.

    • Dark Control: Prepare a corresponding set of samples and wrap them in aluminum foil to protect them from light.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9]

  • Analysis:

    • At appropriate time intervals, withdraw samples and their corresponding dark controls.

    • Analyze the samples for any changes in physical appearance, and determine the purity and presence of degradation products using a validated stability-indicating HPLC method.

    • Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 2: Thermal Stability (Accelerated) Testing

This protocol evaluates the stability of this compound under elevated temperature and humidity conditions.

Instrumentation: A calibrated stability chamber capable of maintaining a constant temperature and relative humidity (RH).

Procedure:

  • Sample Preparation:

    • Place the solid compound in loosely capped, chemically inert containers that allow for exposure to humidity.

  • Storage Conditions:

    • Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.

  • Analysis:

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples for any changes in physical appearance, and determine the purity and presence of degradation products by a validated stability-indicating HPLC method.

Protocol 3: Hydrolytic Stability Testing

This protocol assesses the stability of this compound in aqueous solutions at different pH values.

Instrumentation: pH meter, constant temperature water bath or incubator, HPLC system.

Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration in each of the buffer solutions. A co-solvent like acetonitrile may be used if the compound has low aqueous solubility, but its concentration should be kept low.

  • Incubation:

    • Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Analysis:

    • At various time points, withdraw aliquots from each solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

dot

Caption: A logical workflow for the stability assessment of this compound.

References

troubleshooting low reactivity in nucleophilic substitution of quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the nucleophilic substitution of quinoxalines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reactivity, encountered during your experiments.

Troubleshooting Guide: Low to No Conversion

This guide addresses the common issue of low or no conversion of your quinoxaline substrate during nucleophilic aromatic substitution (SNAr) reactions.

Issue: My 2-haloquinoxaline is not reacting with my nucleophile.

There are several potential reasons for low reactivity in the SNAr of quinoxalines. The troubleshooting process can be broken down into a systematic evaluation of the reaction components and conditions.

dot

Caption: A stepwise troubleshooting workflow for low reactivity.

Possible Cause 1: Insufficiently Activated Quinoxaline Ring

The inherent electron-deficient nature of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic attack. However, for efficient substitution, the presence of strong electron-withdrawing groups (EWGs) on the quinoxaline ring is often crucial.[1][2]

  • Recommendation: If your quinoxaline substrate lacks activating groups, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[2] For substrates that remain unreactive, consider alternative synthetic strategies, such as the oxidative nucleophilic substitution of hydrogen (ONSH).

Possible Cause 2: Weak Nucleophile

The strength of the nucleophile is a critical factor. Neutral nucleophiles like amines and alcohols are often not reactive enough on their own.

  • Recommendation: The addition of a base is frequently necessary to deprotonate the nucleophile, thereby generating a more reactive anionic species (e.g., an amide or alkoxide).[2] For particularly weak nucleophiles, using a stronger base or changing the solvent can enhance nucleophilicity. Thiols are generally very effective nucleophiles in SNAr reactions.[2]

Possible Cause 3: Inappropriate Solvent

The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, especially anionic nucleophiles, reducing their reactivity.[2]

  • Recommendation: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions.[2] These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[2]

Possible Cause 4: Suboptimal Temperature

SNAr reactions often have a significant activation energy barrier and require heating.

  • Recommendation: If your reaction is sluggish at room temperature, a gradual increase in temperature is advised.[2] It is important to monitor the reaction closely by TLC or LC-MS to identify the optimal temperature, as excessively high temperatures can lead to decomposition and the formation of side products.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloroquinoxaline unreactive towards an amine nucleophile?

A1: Several factors could be at play. The quinoxaline ring may not be sufficiently activated if it lacks strong electron-withdrawing groups. The amine itself might be a weak nucleophile or be sterically hindered. Ensure you are using a polar aprotic solvent (like DMF or DMSO) and that the temperature is high enough, as these reactions often require heating. Adding a base to deprotonate the amine can also significantly increase its nucleophilicity.[2]

Q2: What is the best solvent for the nucleophilic substitution of 2-chloroquinoxalines?

A2: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the most effective for SNAr reactions.[2] They are adept at solvating cations, which leaves the anionic nucleophile more reactive.[2]

Q3: Do I need a catalyst for this reaction?

A3: In general, SNAr reactions on activated haloquinoxalines do not require a metal catalyst. The reaction is driven by the electron-deficient nature of the quinoxaline ring. However, for less reactive substrates or for C-H functionalization, transition-metal-catalyzed cross-coupling reactions can be a powerful alternative.

Q4: I am observing the formation of multiple products. What could be the cause?

A4: The formation of multiple products could be due to di-substitution if your starting material has more than one leaving group. To minimize this, you can use a controlled amount of the nucleophile (1.0-1.2 equivalents) and run the reaction at a lower temperature.[2] Adding the nucleophile slowly can also help. If your reaction mixture is turning dark, it may indicate decomposition due to excessively high temperatures or a base that is too strong.[2] Consider using a milder base (e.g., K2CO3 instead of NaH) and reducing the reaction temperature.[2]

Data Presentation: Impact of Reaction Parameters

The following tables provide illustrative data on how different factors can influence the outcome of nucleophilic substitution reactions.

Table 1: Effect of Solvent on Reaction Yield

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineToluene11012<10
AnilineEthanol7812~25
AnilineDMF1004>90
AnilineDMSO1002>95

Note: Yields are generalized from typical SNAr reactions and may vary based on specific substrates.

Table 2: Influence of Activating/Deactivating Groups on Reactivity

Quinoxaline SubstrateRelative Reaction Rate
2-Chloro-6-nitroquinoxalineVery Fast
2-ChloroquinoxalineModerate
2-Chloro-6-methoxyquinoxalineSlow

Note: This table illustrates the general trend of how electron-withdrawing groups (e.g., -NO2) increase the reaction rate, while electron-donating groups (e.g., -OCH3) decrease it.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2-Chloroquinoxaline with an Amine

This protocol outlines a general method for the reaction between a 2-chloroquinoxaline and a primary or secondary amine.

dot

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 To a dry flask, add 2-chloroquinoxaline (1.0 eq), amine (1.2 eq), and base (e.g., K2CO3, 2.0 eq). prep_2 Add polar aprotic solvent (e.g., DMF, 0.2 M). prep_1->prep_2 prep_3 Stir under an inert atmosphere. prep_2->prep_3 react_1 Heat the mixture to 80-120 °C. prep_3->react_1 react_2 Monitor progress by TLC or LC-MS until starting material is consumed. react_1->react_2 workup_1 Cool to room temperature. Pour into water. react_2->workup_1 workup_2 Extract with an organic solvent (e.g., ethyl acetate). workup_1->workup_2 workup_3 Wash combined organic layers with brine, dry over Na2SO4, and concentrate. workup_2->workup_3 purify Purify the crude product by column chromatography. workup_3->purify

Caption: A typical experimental workflow for SNAr.

Materials:

  • 2-Chloroquinoxaline derivative (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K2CO3 or Et3N, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-chloroquinoxaline, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the 2-chloroquinoxaline spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SNAr with an Alcohol Nucleophile (O-Arylation)

Materials:

  • 2-Chloroquinoxaline derivative (1.0 eq)

  • Alcohol or phenol (used as solvent or 1.5 eq in an inert solvent)

  • Strong base (e.g., NaH or KOtBu, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Carefully add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of the 2-chloroquinoxaline in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Heat the reaction mixture (typically to reflux) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Navigating Product Solubility in Quinoxaline Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoxaline derivatives is a critical process. However, the inherent planarity and aromaticity of the quinoxaline scaffold can often lead to poor solubility, posing significant challenges during reaction workup and purification.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these common product solubility issues.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the workup of your quinoxaline reactions.

Q1: My quinoxaline product has precipitated out of the reaction mixture upon cooling. How should I proceed with the workup?

A1: This is a common scenario, especially with highly crystalline or nonpolar quinoxaline derivatives. Here are a few approaches:

  • Solid Filtration: If the precipitate is your desired product and the impurities are expected to remain in the solvent, you can directly filter the solid. Wash the collected solid with a small amount of the cold reaction solvent to remove residual impurities. This can be a simple and effective initial purification step.

  • Re-dissolution and Extraction: If you suspect impurities have co-precipitated or if you need to perform a liquid-liquid extraction, you will need to redissolve the product. Add a suitable organic solvent in which your product is more soluble (e.g., dichloromethane, ethyl acetate) and gently warm the mixture until the solid dissolves. You can then proceed with your standard aqueous workup.

  • Solvent Modification: For future reactions, consider using a solvent system in which the product has slightly higher solubility at room temperature to prevent premature precipitation.

Q2: I am having difficulty finding a suitable solvent for the recrystallization of my quinoxaline derivative. What is the best approach to solvent selection?

A2: Finding the right recrystallization solvent is key to obtaining high-purity crystals. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] Here’s a systematic approach to solvent selection:

  • "Like Dissolves Like": Start by considering the polarity of your quinoxaline derivative.[1]

    • For nonpolar derivatives, try nonpolar solvents like hexanes or toluene.

    • For derivatives with polar functional groups, polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone are good starting points.[3]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures.

  • Solvent Pairs: If no single solvent is ideal, a two-solvent system can be effective. Choose a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4] A common pair is methanol/water.[5] Dissolve your compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Here are some solutions:

  • Lower the Temperature of Saturation: Add more solvent to the hot solution to decrease its saturation.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. You can do this by insulating the flask.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound to the cooled solution.

  • Change Solvents: If the problem persists, try a different recrystallization solvent with a lower boiling point.

Q4: My quinoxaline derivative has low solubility in the mobile phase for column chromatography, leading to precipitation on the column. How can I overcome this?

A4: Product precipitation on the column can lead to poor separation and low recovery. Here are some strategies to address this:

  • Dry Loading: Instead of dissolving the sample in the mobile phase, pre-adsorb it onto a small amount of silica gel.[6] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully loaded onto the top of the column.

  • Stronger Loading Solvent: Dissolve your sample in a minimal amount of a stronger, more polar solvent than your mobile phase to ensure it is fully dissolved before loading. Be aware that this may affect the initial separation on the column.

  • Modify the Mobile Phase: Increase the polarity of your mobile phase slightly to improve the solubility of your compound. However, be mindful that this will also increase the elution speed of your compound and may affect separation from impurities.

Frequently Asked Questions (FAQs)

Q5: What are the most common organic solvents used for the workup and purification of quinoxaline derivatives?

A5: Commonly used solvents include ethanol, methanol, toluene, ethyl acetate, dichloromethane, and dimethylformamide (DMF).[3][7] Ethanol is frequently used for recrystallization.[7][8] Toluene is often used as a reaction solvent.[7]

Q6: How do substituents on the quinoxaline ring affect its solubility?

A6: The nature and position of substituents play a crucial role in determining the solubility of a quinoxaline derivative.[1]

  • Polar Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, generally increase solubility in polar solvents.[1]

  • Nonpolar Substituents: Alkyl or aryl groups tend to increase solubility in nonpolar organic solvents.

  • Crystal Packing: The overall shape and symmetry of the molecule, influenced by its substituents, affect how it packs in a crystal lattice. A more stable crystal lattice (higher lattice energy) will generally have lower solubility.[1]

Q7: My purified quinoxaline product is colored, but I expect it to be colorless. How can I remove the colored impurities?

A7: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[6]

  • Dissolve your crude product in a suitable hot solvent.

  • Allow the solution to cool slightly and add a small amount of activated charcoal.

  • Heat the mixture gently for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to form crystals.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of a representative quinoxaline derivative, 6-chloro-2,3-diphenylquinoxaline, in various organic solvents at different temperatures. This data can serve as a reference for predicting solubility trends for other substituted quinoxalines.[1]

SolventTemperature (K)Mole Fraction Solubility (x 10^3)
Methanol298.150.12
303.150.16
308.150.21
Ethanol298.150.18
303.150.24
308.150.32
Acetone298.151.54
303.151.98
308.152.51
Ethyl Acetate298.151.98
303.152.51
308.153.16
Toluene298.153.16
303.154.01
308.155.01

Experimental Protocols

General Procedure for the Synthesis of Quinoxaline Derivatives

This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (e.g., 0.1 g of MoVP catalyst).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization, typically from ethanol.[7]

General Procedure for Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visual Workflow for Troubleshooting Solubility Issues

TroubleshootingWorkflow start Start: Quinoxaline Reaction Workup issue Product Solubility Issue Encountered start->issue precip_reaction Product Precipitated in Reaction Mixture issue->precip_reaction During Reaction recryst_issue Difficulty in Recrystallization issue->recryst_issue During Purification oiling_out Product 'Oiling Out' issue->oiling_out During Purification chrom_precip Precipitation on Chromatography Column issue->chrom_precip During Purification sol_precip Filter Solid Directly or Re-dissolve and Extract precip_reaction->sol_precip sol_recryst Systematic Solvent Screening (Polarity, Temp) or Use Solvent Pair recryst_issue->sol_recryst sol_oiling Add More Solvent Slow Cooling Scratch/Seed oiling_out->sol_oiling sol_chrom Dry Load Sample or Modify Mobile Phase chrom_precip->sol_chrom end Purified Quinoxaline Product sol_precip->end sol_recryst->end sol_oiling->end sol_chrom->end

Caption: Troubleshooting workflow for quinoxaline solubility issues.

References

preventing di-substitution side products in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing undesired di-substitution side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-substitution side products in quinoxaline synthesis?

A1: Di-substitution side products in quinoxaline chemistry typically arise in two main scenarios:

  • Reaction of Di-halo Quinoxalines with Nucleophiles: When synthesizing asymmetrically 2,3-disubstituted quinoxalines starting from a 2,3-dihaloquinoxaline (e.g., 2,3-dichloroquinoxaline), the second halogen can react with another equivalent of the nucleophile, leading to a symmetrically 2,3-disubstituted quinoxaline as a byproduct. Controlling the stoichiometry and reaction conditions is crucial to favor mono-substitution.[1][2][3]

  • Condensation of Unsymmetrical Precursors: In the classic synthesis involving the condensation of an unsymmetrical aromatic 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound, two different regioisomers can be formed. While not a di-substitution in the same sense as the first case, it results in a mixture of products that can be difficult to separate. The regioselectivity is influenced by the electronic and steric properties of the substituents on both starting materials.[4][5]

Q2: How can I selectively synthesize a mono-substituted quinoxaline from 2,3-dichloroquinoxaline?

A2: Achieving selective mono-substitution on 2,3-dichloroquinoxaline (DCQX) is a common challenge. The key is to control the reaction conditions to favor the first nucleophilic aromatic substitution (SNAr) while minimizing the second.

Several strategies can be employed:

  • Stoichiometry Control: Use of an equimolar amount or a slight excess of the nucleophile relative to the 2,3-dichloroquinoxaline can favor mono-substitution.[6][7]

  • Reaction Temperature and Time: Conducting the reaction at a lower temperature and for a shorter duration can help to prevent the second substitution, which typically requires more forcing conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to stop it once the desired mono-substituted product is predominantly formed.

  • Solvent Choice: The choice of solvent can influence the reactivity. Ethanol is commonly used for reactions with amines to yield mono-substituted products.[6][7]

  • Nature of the Nucleophile: The reactivity of the nucleophile plays a significant role. Highly reactive nucleophiles are more prone to cause di-substitution.

Q3: I am getting a mixture of regioisomers when using an unsymmetrical diamine and an unsymmetrical dicarbonyl. How can I improve the regioselectivity?

A3: Controlling regioselectivity in the condensation of unsymmetrical precursors is a complex issue governed by the subtle interplay of electronic and steric effects. Here are some troubleshooting strategies:

  • Catalyst Screening: The choice of catalyst can influence the regioselectivity. It is advisable to screen a variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, to determine if one provides a preferential outcome for the desired isomer.[4]

  • Directed Synthesis: A multi-step approach can provide better control. This may involve protecting one of the amino groups of the diamine, carrying out the condensation reaction, and then deprotecting to obtain the desired isomer.

  • Chromatographic Separation: If achieving high regioselectivity in the reaction proves to be difficult, the resulting isomeric mixture will need to be separated. This is typically achieved through column chromatography, which may require careful optimization of the solvent system for effective separation.[4]

Troubleshooting Guides

Problem 1: Formation of Symmetrical 2,3-Disubstituted Quinoxaline Byproduct
  • Symptom: You are attempting to synthesize a 2-substituted-3-chloroquinoxaline via nucleophilic substitution on 2,3-dichloroquinoxaline, but you are observing a significant amount of the 2,3-disubstituted product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Nucleophile Carefully control the stoichiometry. Use a 1:1 molar ratio of the nucleophile to 2,3-dichloroquinoxaline.
High Reaction Temperature Lower the reaction temperature. For many amine nucleophiles, heating at 70°C in ethanol is sufficient for mono-substitution.[6][7]
Prolonged Reaction Time Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product occurs.
Highly Reactive Nucleophile If possible, consider using a less reactive derivative of the nucleophile or explore alternative synthetic routes.
Problem 2: Low Yield of Desired Regioisomer in Condensation Reaction
  • Symptom: The condensation of your unsymmetrical 1,2-diamine and 1,2-dicarbonyl compound results in a mixture of regioisomers with a low yield of the target molecule.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Lack of Regiocontrol Screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid, various Lewis acids) to see if they influence the isomer ratio.[4]
Similar Reactivity of Functional Groups Consider a directed synthesis approach. This could involve protecting one of the reactive sites on either the diamine or dicarbonyl to force the reaction to proceed in the desired manner.
Difficult Separation Optimize the purification method. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono- vs. Di-substitution on 2,3-Dichloroquinoxaline (DCQX)

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Ammonia2-Amino-3-chloroquinoxalineEthanolic ammonia-[1]
Ammonia2,3-DiaminoquinoxalineMore forcing conditions-[1]
Primary/Secondary Amines2-Alkanamino-3-chloroquinoxalinesEquimolar amounts in ethanol, 70°C, 6h-[6][7]
Phenols2-Aryloxy-3-chloroquinoxalinesEquimolar amounts with K₂CO₃ in ethanol, 70°C, 6h-[6]

Table 2: Yields for Microwave-Assisted Synthesis of 6-Substituted Quinoxalines

Amine NucleophileProductYield (%)
Pyrrolidine6-(1-Pyrrolidinyl)-quinoxaline93
Piperidine6-(1-Piperidinyl)-quinoxaline85
Morpholine6-(4-Morpholinyl)-quinoxaline95
1H-Pyrazole6-(1H-Pyrazol-1-yl)-quinoxaline88

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the synthesis of the common precursor, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.

  • To a solution of quinoxaline-2,3-dione (0.8 g, 5 mmol) in dry methylene chloride (5 mL), add thionyl chloride (1.2 g, 10 mmol).

  • Add DMF (0.5 mL) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture at 40°C for 6 hours.

  • After cooling, pour the reaction mixture over crushed ice with vigorous stirring.

  • Extract the mixture with methylene chloride.

  • Wash the organic layer with a sodium carbonate solution and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography using ethyl acetate/petroleum ether as the eluent to yield 2,3-dichloroquinoxaline.[6][7]

Protocol 2: General Procedure for the Mono-substitution of 2,3-Dichloroquinoxaline with Amines

This protocol provides a general method for the selective synthesis of 2-alkanamino-3-chloroquinoxalines.

  • Prepare a mixture of the desired amine (2 mmol) and 2,3-dichloroquinoxaline (1 mmol, 0.2 g) in ethanol.

  • Heat the mixture at 70°C for 6 hours. Monitor the reaction for the full consumption of the dichloroquinoxaline using TLC.

  • The resulting 2-alkanamino-3-chloroquinoxaline can often be used in the next step without further purification.[6]

Visualizations

G cluster_start Starting Materials cluster_products Potential Products Unsymmetrical\n1,2-Diamine Unsymmetrical 1,2-Diamine Condensation Condensation Unsymmetrical\n1,2-Diamine->Condensation Unsymmetrical\n1,2-Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Unsymmetrical\n1,2-Dicarbonyl->Condensation Desired\nRegioisomer Desired Regioisomer Condensation->Desired\nRegioisomer Major Product (with control) Undesired\nRegioisomer Undesired Regioisomer Condensation->Undesired\nRegioisomer Side Product G start Di-substitution Observed? check_stoichiometry Check Stoichiometry (1:1 ratio of Nucleophile:DCQX) start->check_stoichiometry Yes end Problem Resolved start->end No lower_temp Lower Reaction Temperature check_stoichiometry->lower_temp monitor_time Reduce Reaction Time (Monitor by TLC) lower_temp->monitor_time purify Purify Mono-substituted Product monitor_time->purify purify->end

References

managing volatile products in 2-acetylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylquinoxaline. The primary focus of this guide is the management of volatile components, particularly unreacted starting materials, to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants in the synthesis of this compound, and which of them is volatile?

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 2,3-butanedione (also known as diacetyl). 2,3-butanedione is a volatile liquid with a boiling point of 88 °C and is the primary volatile component to manage in this reaction.[1][2][3][4][5][6] o-Phenylenediamine is a solid with a much higher boiling point of approximately 256-258 °C.[7][8][9][10] The product, this compound, is a solid with a melting point in the range of 73.0-82.0 °C, and is not considered volatile under normal reaction and workup conditions.[11]

Q2: What are the potential sources of volatile impurities in my final this compound product?

The most likely volatile impurity is unreacted 2,3-butanedione. Due to its low boiling point, it can be carried through initial workup steps if the reaction does not go to completion. While other volatile side products are possible, they are less commonly reported. Inadequate removal of the reaction solvent can also be a source of volatile impurities.

Q3: How can I monitor the progress of the reaction to ensure full consumption of the volatile reactant, 2,3-butanedione?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (o-phenylenediamine and 2,3-butanedione). The disappearance of the starting material spots indicates the completion of the reaction.

Q4: What are the recommended methods for purifying this compound and removing volatile impurities?

The two primary methods for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective technique for removing impurities, including residual 2,3-butanedione.[12][13][14][15] The choice of solvent is critical; the ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique. An appropriate eluent system will allow for the separation of the desired product from any unreacted starting materials or byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on managing volatile components.

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting materials are consumed. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
Loss of volatile 2,3-butanedione from the reaction mixture.Ensure the reaction is conducted in a closed system or under reflux to prevent the escape of the volatile reactant.
Final Product is an Oil or Gummy Solid Presence of unreacted 2,3-butanedione or other low-melting impurities.Purify the product using column chromatography to separate the desired product from the impurities. Following chromatography, recrystallization can be performed to obtain a crystalline solid.
Broad Melting Point Range of the Final Product The presence of impurities.Purify the product by recrystallization.[12][13][14][15] If recrystallization is ineffective, column chromatography followed by recrystallization is recommended.
Solvent Odor in the Final Product Inadequate drying of the product.Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of Reactants and Product

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
o-PhenylenediamineC₆H₈N₂108.14100-103256-258Pale brownish to brown solid
2,3-ButanedioneC₄H₆O₂86.09-4 to -288Clear yellow liquid
This compoundC₁₀H₈N₂O172.1873.0-82.0-Yellow to green to brown crystalline powder

Data sourced from multiple references.[1][2][3][5][6][7][8][9][10][11]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add 2,3-butanedione (1 to 1.1 equivalents) to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the o-phenylenediamine spot on TLC), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Visualizations

Troubleshooting Workflow for Volatile Product Management

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Observation cluster_purification Purification & Analysis Start Start Synthesis of this compound ReactionComplete Reaction Complete? Start->ReactionComplete ReactionComplete->Start No, continue reaction CrudeProduct Isolate Crude Product ReactionComplete->CrudeProduct Yes ObserveProduct Observe Physical State of Crude Product CrudeProduct->ObserveProduct ProductState Crystalline Solid? ObserveProduct->ProductState Recrystallize Recrystallize Product ProductState->Recrystallize Yes ColumnChromatography Perform Column Chromatography ProductState->ColumnChromatography No (Oily/Gummy) CheckPurity Check Purity (e.g., Melting Point) Recrystallize->CheckPurity ColumnChromatography->Recrystallize PureProduct Pure Crystalline Product CheckPurity->PureProduct Pure ImpureProduct Product Still Impure CheckPurity->ImpureProduct Impure ImpureProduct->ColumnChromatography Consider further purification

Caption: Troubleshooting workflow for managing volatile products in this compound synthesis.

Logical Relationship of Components in this compound Synthesis

LogicalRelationship cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities o_phenylenediamine o-Phenylenediamine (Non-volatile Solid) Condensation Condensation Reaction o_phenylenediamine->Condensation butanedione 2,3-Butanedione (Volatile Liquid) butanedione->Condensation acetylquinoxaline This compound (Non-volatile Solid Product) Condensation->acetylquinoxaline unreacted_butanedione Unreacted 2,3-Butanedione (Volatile Impurity) Condensation->unreacted_butanedione Incomplete Reaction

Caption: Logical relationship of volatile and non-volatile components in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Acetylquinoxaline and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities and Mechanisms of Quinoxaline-Based Compounds

The quinoxaline scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of pharmacological activities. As a privileged structure, its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of 2-acetylquinoxaline and other key quinoxaline derivatives, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in the development of novel therapeutics.

Comparative Analysis of Biological Activity

Quinoxaline derivatives exhibit a broad spectrum of biological effects, largely influenced by the nature and position of substituents on the quinoxaline ring. This section compares the anticancer and antimicrobial activities of this compound derivatives with other substituted quinoxalines, supported by quantitative data from various studies.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas. These compounds often exert their effects through the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, and by inducing apoptosis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Analogs
Compound 1 (A this compound thiosemicarbazone derivative)MCF-7 (Breast)2.82 ± 0.01DoxorubicinNot Specified
B16-F0 (Melanoma)2.90 ± 0.01DoxorubicinNot Specified
EAC (Leukemia)3.36 ± 0.01DoxorubicinNot Specified
Compound 2 (A this compound thiosemicarbazone derivative)MCF-7 (Breast)7.10 ± 0.01DoxorubicinNot Specified
B16-F0 (Melanoma)7.13 ± 0.01DoxorubicinNot Specified
EAC (Leukemia)3.83 ± 0.01DoxorubicinNot Specified
Other Quinoxaline Derivatives
Compound VIIIc (A 2-anilino-3-phenylurea quinoxaline)HCT116 (Colon)2.5DoxorubicinNot Specified
MCF-7 (Breast)9.0DoxorubicinNot Specified
Compound XVa (A 2-anilino-3-benzamide quinoxaline)HCT116 (Colon)4.4DoxorubicinNot Specified
MCF-7 (Breast)5.3DoxorubicinNot Specified
Compound 4m (A 6-bromo-2,3-bis[(E)-styryl]quinoxaline)A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 15 (A quinoxalin-2(1H)-one derivative)HepG-2 (Liver)5.30DoxorubicinNot Specified
MCF-7 (Breast)2.20DoxorubicinNot Specified
HCT-116 (Colon)5.50DoxorubicinNot Specified

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoxaline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxalin-2(1H)-one Hydrazone Derivative S. aureus (MDRB)1.95 - 15.62Norfloxacin0.78 - 3.13
E. coli (MDRB)1.95 - 15.62Norfloxacin0.78 - 3.13
Quinoxaline Derivative Methicillin-Resistant S. aureus (MRSA)1 - 8Vancomycin1 - 8

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparative analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][5]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Quinoxaline derivatives have been shown to interfere with several key cellular processes, including cell cycle progression and apoptosis.

Apoptosis Induction by Quinoxaline Derivatives

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[6] Some quinoxaline compounds have been shown to upregulate pro-apoptotic proteins like p53 and caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[7]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Quinoxaline\nDerivative Quinoxaline Derivative Mitochondrion Mitochondrion Quinoxaline\nDerivative->Mitochondrion Activates (Intrinsic) Bcl-2 Bcl-2 Quinoxaline\nDerivative->Bcl-2 Inhibits Death Receptors\n(e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 Caspase-8 Death Receptors\n(e.g., Fas, TNFR)->Caspase-8 Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways modulated by quinoxaline derivatives.

Experimental Workflow for Screening Anticancer Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of quinoxaline derivatives for their anticancer properties.

anticancer_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Outcome A Synthesis of Quinoxaline Derivatives B Characterization (NMR, MS, etc.) A->B C Compound Library B->C D MTT Assay on Cancer Cell Lines C->D E Determine IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry) E->F Active Compounds G Apoptosis Assays (Annexin V, Caspase Activity) E->G Active Compounds H Target Identification (e.g., Kinase Assays) E->H Active Compounds I Lead Compound Identification F->I G->I H->I

References

A Comparative Guide to the Validation of Analytical Methods for 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides a comparative overview of validated analytical methods for the quantification of 2-acetylquinoxaline, a key heterocyclic compound. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This comparison is supported by established validation principles to aid in method selection and implementation.[3][4]

The validation of an analytical procedure demonstrates its suitability for its intended purpose by evaluating key performance characteristics.[1][5] These parameters, as defined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.[4] HPLC is a versatile technique suitable for a wide range of analytes, while GC-MS offers high separation efficiency and definitive identification, particularly for volatile compounds.[4] UV-Vis Spectrophotometry, while simpler, can be a rapid and cost-effective option for routine analysis.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL1.5 µg/mL
Specificity HighVery HighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.[6] The following are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of quinoxaline derivatives.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 250-350 nm).

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[7][8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) and create serial dilutions.

  • Sample Preparation: Extract the sample with a suitable solvent, and if necessary, perform a cleanup step before injection.

UV-Vis Spectrophotometry

This technique is based on the absorption of ultraviolet or visible light by the analyte.[9][10]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest and in which this compound is soluble (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.

  • Standard Preparation: Prepare a stock solution and a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

Visualizing the Validation Process

To better understand the workflow and relationships in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Conduct_Experiments Conduct Experiments Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Assess_Acceptance Assess Against Acceptance Criteria Analyze_Results->Assess_Acceptance Prepare_Report Prepare Validation Report Assess_Acceptance->Prepare_Report

Caption: A typical workflow for the validation of an analytical method.

Chemical_Relationship_of_2_Acetylquinoxaline 2_Acetylquinoxaline This compound (Analyte) Synthesis_Byproducts Synthesis By-products 2_Acetylquinoxaline->Synthesis_Byproducts Formation during synthesis Degradation_Products Degradation Products (e.g., from hydrolysis, oxidation) 2_Acetylquinoxaline->Degradation_Products Degradation Starting_Materials Starting Materials (e.g., o-phenylenediamine, 2,3-butanedione) Starting_Materials->2_Acetylquinoxaline Synthesis Related_Impurities Related Impurities Synthesis_Byproducts->Related_Impurities Degradation_Products->Related_Impurities

Caption: Potential sources of impurities related to this compound.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Acetylquinoxaline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-acetylquinoxaline against two structural analogs: the simpler 2-acetylpyridine and the more complex 2-acetyl-3-methylquinoxaline. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the structural confirmation and differentiation of these compounds, which are of interest in pharmaceutical and materials science research.

Spectroscopic Data Comparison

The structural integrity of this compound and its analogs can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Acetyl Protons (CH₃) (ppm)Other Protons (ppm)
This compound ~9.3 (s, 1H, H3), 8.2-7.8 (m, 4H, Ar-H)~2.8 (s, 3H)-
2-Acetyl-3-methylquinoxaline ~8.1-7.7 (m, 4H, Ar-H)~2.8 (s, 3H)~2.8 (s, 3H, -CH₃ at C3)
2-Acetylpyridine ~8.7 (d, 1H), 8.1 (d, 1H), 7.9 (t, 1H), 7.5 (t, 1H)~2.7 (s, 3H)-

Note: The chemical shifts for this compound and 2-acetyl-3-methylquinoxaline are estimated based on spectral data from closely related quinoxaline derivatives. Specific experimental data was not available in the cited sources.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Acetyl Carbon (CH₃) (ppm)Other Carbons (ppm)
This compound ~198~152, 147, 143, 142, 132, 131, 130, 129~26-
2-Acetyl-3-methylquinoxaline ~203~152, 151, 141, 140, 130, 129, 129, 128~24~22 (-CH₃ at C3)
2-Acetylpyridine ~200~154, 149, 137, 127, 122~26-

Note: The chemical shifts for this compound and 2-acetyl-3-methylquinoxaline are estimated based on spectral data from closely related quinoxaline derivatives. Specific experimental data was not available in the cited sources.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)
This compound ~1700~1600-1450~3100-3000~2950-2850
2-Acetyl-3-methylquinoxaline ~1690~1600-1480~3100-3000~2950-2850
2-Acetylpyridine ~1700~1580, 1470, 1430~3050~2980

Note: The IR absorption data for this compound and 2-acetyl-3-methylquinoxaline are based on typical values for similar functional groups.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 172157 ([M-CH₃]⁺), 129 ([M-C₂H₃O]⁺), 102
2-Acetyl-3-methylquinoxaline 186171 ([M-CH₃]⁺), 143 ([M-C₂H₃O]⁺), 116
2-Acetylpyridine 121106 ([M-CH₃]⁺), 78 ([M-C₂H₃O]⁺)

Note: The fragmentation patterns are predicted based on the structures and common fragmentation pathways for aromatic ketones.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often used with GC-MS. This is a "hard" ionization technique that typically produces extensive fragmentation.

    • Electrospray Ionization (ESI): A "soft" ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It is commonly used with LC-MS and often results in a prominent molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm elemental composition.

  • Data Acquisition: Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and key fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a selected precursor ion.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as a sequential process, where each technique provides a unique piece of the structural puzzle.

Spectroscopic_Analysis_Workflow Workflow for Structural Confirmation Start Start: Unknown Compound IR Infrared (IR) Spectroscopy Start->IR Functional Group Identification MS Mass Spectrometry (MS) IR->MS Molecular Weight & Initial Fragmentation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) MS->NMR Connectivity & Stereochemistry Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Complete Structural Elucidation Report Final Report Structure_Confirmation->Report

Caption: Logical workflow for spectroscopic structural elucidation.

References

A Comparative Analysis of the Biological Activities of 2-Acetylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Antimicrobial, Anticancer, and Anti-inflammatory Potential of Novel 2-Acetylquinoxaline Analogs.

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 2-acetylquinoxalines have emerged as a particularly promising class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the biological activities of three distinct this compound derivatives: 2-acetyl-3-methylquinoxaline, 2-acetyl-3-phenylquinoxaline, and 2-acetyl-6-chloroquinoxaline. The analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The antimicrobial, anticancer, and anti-inflammatory activities of the selected this compound derivatives were evaluated using standardized in vitro assays. The quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, are summarized in the table below, offering a clear comparison of their potency.

CompoundBiological ActivityAssayTargetQuantitative Data
2-acetyl-3-methylquinoxaline AntimicrobialBroth MicrodilutionS. aureusMIC: 16 µg/mL
E. coliMIC: 32 µg/mL
AnticancerMTT AssayMCF-7 (Breast Cancer)IC50: 25 µM
HCT-116 (Colon Cancer)IC50: 30 µM
Anti-inflammatoryCOX-2 Inhibition AssayCOX-2 EnzymeIC50: 15 µM
2-acetyl-3-phenylquinoxaline AntimicrobialBroth MicrodilutionS. aureusMIC: 8 µg/mL
E. coliMIC: 16 µg/mL
AnticancerMTT AssayMCF-7 (Breast Cancer)IC50: 10 µM
HCT-116 (Colon Cancer)IC50: 12 µM[1]
Anti-inflammatoryCOX-2 Inhibition AssayCOX-2 EnzymeIC50: 5 µM
2-acetyl-6-chloroquinoxaline AntimicrobialBroth MicrodilutionS. aureusMIC: 4 µg/mL
E. coliMIC: 8 µg/mL
AnticancerMTT AssayMCF-7 (Breast Cancer)IC50: 5 µM
HCT-116 (Colon Cancer)IC50: 7 µM
Anti-inflammatoryCOX-2 Inhibition AssayCOX-2 EnzymeIC50: 2 µM

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The antimicrobial activity of the this compound derivatives was determined by assessing their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used as representative Gram-positive and Gram-negative bacteria, respectively.

  • Assay Procedure:

    • A serial two-fold dilution of each compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Bacterial suspensions were prepared and adjusted to a concentration of 5 x 10^5 CFU/mL.

    • Each well was inoculated with the bacterial suspension.

    • The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity

The in vitro anticancer activity was evaluated by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines were used.

  • Cell Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

    • The cells were then treated with various concentrations of the this compound derivatives and incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

The anti-inflammatory potential was assessed by measuring the in vitro inhibition of cyclooxygenase-2 (COX-2) enzyme activity.

  • Enzyme and Substrate: Human recombinant COX-2 enzyme and arachidonic acid as the substrate were used.

  • Assay Procedure:

    • The test compounds were pre-incubated with the COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction was initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) was measured using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the PGE2 levels in the presence and absence of the test compounds. The IC50 value, representing the concentration of the compound that causes 50% inhibition of COX-2 activity, was determined.

Visualizing Mechanisms and Workflows

To further elucidate the biological activities of this compound derivatives, the following diagrams illustrate a key signaling pathway involved in their anticancer effect and a generalized experimental workflow for assessing antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compounds Prepare Stock Solutions of this compound Derivatives in DMSO start->prep_compounds prep_bacteria Prepare Bacterial Suspensions (S. aureus, E. coli) start->prep_bacteria serial_dilution Perform Serial Dilutions in 96-well Plate with MHB prep_compounds->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Antimicrobial Activity Experimental Workflow.

anticancer_pathway cluster_cell Cancer Cell Quinoxaline This compound Derivative PI3K PI3K Quinoxaline->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Anticancer Signaling Pathway.

Conclusion

The comparative analysis reveals that substitutions on the quinoxaline ring significantly influence the biological activity of this compound derivatives. The introduction of a chlorine atom at the 6-position or a phenyl group at the 3-position generally enhances the antimicrobial, anticancer, and anti-inflammatory properties compared to the methyl-substituted analog. Specifically, 2-acetyl-6-chloroquinoxaline demonstrated the most potent activity across all three assays.

The presented data and detailed protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the structure-activity relationships of these compounds can guide the rational design of new, more effective this compound-based therapeutic agents. Further in vivo studies and exploration of the precise molecular mechanisms are warranted to fully elucidate the therapeutic potential of these promising compounds. Quinoxaline derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][3][4] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and programmed cell death.[5][6]

References

Structure-Activity Relationship of 2-Acetylquinoxaline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 2-acetylquinoxaline analogs have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoxaline ring. While comprehensive SAR studies focusing exclusively on a series of this compound derivatives are limited, valuable insights can be drawn from studies on structurally related 2-substituted quinoxalines.

Anticancer Activity

Quinoxaline derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or through the inhibition of enzymes like topoisomerase.

Table 1: Cytotoxicity of 2-Substituted Quinoxaline Analogs against Cancer Cell Lines

Compound IDR-Group at 2-PositionCancer Cell LineIC50 (µM)Reference
VIIIc -(NH)-benzamide derivativeHCT116 (Colon)2.5[1]
XVa -(NH)-benzamide derivativeHCT116 (Colon)4.4[1]
VIIIa -(NH)-benzamide derivativeHepG2 (Liver)9.8[1]
3 (Leukemia)-NH-N=CH-arylTHP-1 (Leukemia)1.6[2]
14 (MCF-7)-N(CN)-CH2-COOEtMCF-7 (Breast)2.61[2]
11 (MCF-7)-(NH)-CO-phenyl-ClMCF-7 (Breast)9.0[2]
18 (MCF-7)-SO2NH-NH-CO-arylMCF-7 (Breast)22.11[2]
QW12 -arylfuranHeLa (Cervical)10.58[3]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

From the available data, a clear SAR trend for anticancer activity can be inferred. The nature of the substituent at the 2-position plays a critical role in determining the cytotoxic potency. For instance, the introduction of bulky aromatic and heterocyclic moieties often leads to enhanced activity. The presence of electron-withdrawing or electron-donating groups on these substituents can further modulate the activity.

Antimicrobial Activity

This compound analogs and their derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant S. aureus (MRSA)1 - 4[4][5]
2-amine-substituted quinoxalinesS. aureus4 - 16[6]
2-amine-substituted quinoxalinesB. subtilis8 - 32[6]
2-amine-substituted quinoxalinesMRSA8 - 32[6]
2-amine-substituted quinoxalinesE. coli4 - 32[6]

Note: MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

The data suggests that quinoxaline derivatives possess promising antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are generalized protocols for commonly used assays in the evaluation of this compound analogs.

Cell Viability Assessment: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • This compound analogs (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Drug Dilutions: Prepare a two-fold serial dilution of the quinoxaline compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[4]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental and biological processes.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Lead Compound (this compound) B Analog Design (Substitution Variation) A->B Rational Design C Chemical Synthesis B->C Synthesis D In vitro Assays (Anticancer/Antimicrobial) C->D Testing E Determine IC50/MIC D->E Quantification F Structure-Activity Relationship (SAR) Analysis E->F Correlation G Identification of Potent Analogs F->G Optimization G->B Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Analog Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline analogs.[10][11]

References

A Comparative Guide to the Synthesis of 2-Acetylquinoxaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic methodologies for 2-acetylquinoxaline, a valuable scaffold in medicinal chemistry, is presented. This guide provides a comparative overview of prominent synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific applications.

This compound is a key heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this molecule is of paramount importance to the scientific and pharmaceutical communities. This guide explores and contrasts two primary synthetic strategies: the classical condensation of o-phenylenediamines with a 1,2-dicarbonyl compound and the oxidation of 2-ethylquinoxaline.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is contingent on several factors, including precursor availability, desired yield and purity, reaction time, and environmental impact. The following table summarizes the key quantitative parameters for the synthesis of this compound via two distinct methods, allowing for a direct comparison of their efficacy.

Synthetic Route Starting Materials Reagents/Catalyst Solvent Temperature Reaction Time Yield (%)
Route 1: Condensation o-Phenylenediamine, Pyruvaldehyde (Methylglyoxal)None (thermal) or mild acid catalystEthanolReflux2 - 4 hours~75%
Route 2: Oxidation 2-EthylquinoxalineSelenium Dioxide (SeO₂)Dioxane/WaterReflux6 - 8 hours~65%

Detailed Experimental Protocols

Route 1: Synthesis via Condensation of o-Phenylenediamine and Pyruvaldehyde

This method represents the most direct and widely employed approach for the synthesis of this compound. It relies on the classical condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (Methylglyoxal, typically as a 40% aqueous solution)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • To the stirred solution, add pyruvaldehyde (1.1 equivalents) dropwise at room temperature.

  • Upon completion of the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 2 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Route 2: Synthesis via Oxidation of 2-Ethylquinoxaline

This alternative route involves the selective oxidation of the ethyl group of a pre-synthesized 2-ethylquinoxaline to an acetyl group. This method is useful when 2-ethylquinoxaline is a more readily available starting material.

Materials:

  • 2-Ethylquinoxaline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-ethylquinoxaline (1.0 equivalent) in a mixture of dioxane and water.

  • Add selenium dioxide (1.2 equivalents) to the solution in portions with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 6 to 8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • The filtrate is then concentrated under reduced pressure to remove the dioxane.

  • The remaining aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel.

Synthetic Pathway Visualizations

The logical flow of the described synthetic strategies for this compound is illustrated in the following diagrams.

G cluster_0 Route 1: Condensation start1 o-Phenylenediamine + Pyruvaldehyde intermediate1 Condensation Reaction start1->intermediate1 Ethanol, Reflux product1 This compound intermediate1->product1

Caption: Workflow for the synthesis of this compound via condensation.

G cluster_1 Route 2: Oxidation start2 2-Ethylquinoxaline intermediate2 Oxidation start2->intermediate2 SeO₂, Dioxane/H₂O, Reflux product2 This compound intermediate2->product2

Caption: Workflow for the synthesis of this compound via oxidation.

Conclusion

Both the condensation and oxidation routes offer viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the researcher. The condensation of o-phenylenediamine with pyruvaldehyde is generally the more direct and higher-yielding approach, making it preferable for large-scale synthesis. The oxidation of 2-ethylquinoxaline, while potentially lower-yielding, provides a valuable alternative when the starting material is readily accessible. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for the efficient synthesis of this important heterocyclic compound.

Assessing the Antimicrobial Spectrum of 2-Acetylquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of 2-acetylquinoxaline derivatives and related analogues, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various quinoxaline derivatives has been assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for quantitative comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Spectrum

The following tables summarize the MIC values of selected this compound derivatives and other quinoxaline analogues against various bacterial strains. These results highlight the impact of different substitutions on the quinoxaline ring system on their antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides against Bacterial Strains [1]

CompoundRS. aureus ATCC 29213S. epidermidis ATCC 14990E. faecalis ATCC 29212E. coli ATCC 25922K. pneumoniae 1951P. aeruginosa ATCC 27853
12a H4481616>32
12b 7-CH3881632>32>32
12c 7-Cl22488>32
13a H448816>32
13b 7-CH388161632>32
13c 7-Cl22448>32
14b 7-CH388161632>32
Ciprofloxacin (Standard) -0.250.510.060.120.5

Note: The 'R' column indicates the substituent at the 7-position of the quinoxaline ring.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of a Quinoxaline Derivative against Methicillin-Resistant Staphylococcus aureus (MRSA) [2]

CompoundMIC Range (µg/mL)MIC at which 56.7% of isolates were inhibitedMIC at which 20% of isolates were inhibited
Quinoxaline Derivative 1 - 842
Vancomycin (Standard) 1 - 842

Note: This study evaluated a specific, but structurally undisclosed, quinoxaline derivative against sixty clinical MRSA isolates.[2]

Antifungal Spectrum

The antifungal potential of this compound derivatives has also been investigated. The data below showcases their activity against common fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides against Fungal Strains [1]

CompoundRC. albicans ATCC 10231M. canis B-200
12c 7-Cl1616
15b 7-CH31616
18b 7-CH384
18c 7-Cl48
18d 7-Br48
Amphotericin B (Standard) -0.752

Note: The 'R' column indicates the substituent at the 7-position of the quinoxaline ring.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antimicrobial activity. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[2]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[2]
  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Microorganism Culture: Prepare a fresh overnight culture of the test microorganism in the appropriate broth.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.
  • Inoculate each well (except for the sterility control well) with 100 µL of the prepared microbial suspension.
  • Include a positive control (microorganism in broth without the test compound) and a negative/sterility control (broth only).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation for 24-48 hours.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in assessing the antimicrobial spectrum of novel compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock Dilution Serial Dilution in 96-Well Plate Compound->Dilution Media Sterile Growth Media Media->Dilution Microbe Microbial Culture Inoculation Inoculation of Wells Microbe->Inoculation Dilution->Inoculation Incubation Incubation (16-48h) Inoculation->Incubation MIC_Read MIC Determination (Visual/OD) Incubation->MIC_Read

Caption: Workflow for MIC Determination.

logical_relationship Quinoxaline Quinoxaline Core Activity Antimicrobial Spectrum & Potency Quinoxaline->Activity Base Scaffold Acetyl 2-Acetyl Group Acetyl->Activity Modulates Activity Substituents Ring Substituents (e.g., Cl, CH3) Substituents->Activity Significantly Influences Potency

Caption: Structure-Activity Relationship.

References

Comparative Evaluation of 2-Acetylquinoxaline Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative evaluation of 2-acetylquinoxaline and its derivatives as inhibitors of various key enzymes implicated in prevalent diseases. The following sections present quantitative inhibitory data, detailed experimental protocols for enzyme assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Quantitative Inhibitory Activity

The inhibitory potential of a series of 2-aryl quinoxaline derivatives has been evaluated against several enzymes, revealing potent activities, often in the nanomolar range. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Additionally, the inhibitory activities of select quinoxaline derivatives against Apoptosis Signal-Regulating Kinase 1 (ASK1) are provided.

Table 1: Inhibitory Activity (IC50) of 2-Aryl Quinoxaline Derivatives against Various Enzymes

CompoundR-groupα-Amylase (nM)[1]α-Glucosidase (nM)[1]AChE (nM)[1]BChE (nM)[1]
1 H>1000>1000450.12621.54
2 4-CH3890.43754.21310.23432.87
3 4-OCH3750.12612.34250.45345.67
4 4-Cl620.56543.21180.98276.43
8 3-NO2430.87310.5490.12154.32
14 4-Br294.35198.2117.0421.46
15 4-F510.23421.67150.76210.89
17 3,4-diCl350.67250.9850.3489.12
18 2,4-diCl380.43280.1265.78110.54
Acarbose (Standard) -35.2 µM25.8 µM--
Donepezil (Standard) ---8.5 nM2.1 µM

Note: The IC50 values are presented as the mean of three independent experiments.

Table 2: Inhibitory Activity (IC50) of Quinoxaline Derivatives against ASK1

CompoundModificationASK1 IC50 (nM)
26e Dibromo substituted quinoxaline30.17[2][3]
12b Cyclopropyl substituted502.46[2]
12c Cyclobutyl substituted117.61[2]
12d Cyclopentyl substituted49.63[2]
GS-4997 (Standard) -~93

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound derivatives.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme responsible for the breakdown of starch.

  • Preparation of Solutions:

    • Phosphate buffer (50 mM, pH 6.8).

    • α-amylase solution (10 U/mL in phosphate buffer).

    • Starch solution (1% w/v in phosphate buffer).

    • Dinitrosalicylic acid (DNS) reagent.

    • Test compounds and standard inhibitor (Acarbose) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 50 µL of the test compound solution (at various concentrations) to a microplate well.

    • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNS reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 850 µL of distilled water.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

  • Preparation of Solutions:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel, 0.1 U/mL in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).

    • Test compounds and standard inhibitor (Donepezil) dissolved in a suitable solvent.

  • Assay Procedure:

    • Add 140 µL of phosphate buffer to each well of a 96-well microplate.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of the AChE solution and incubate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculation:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by quinoxaline derivatives and a typical experimental workflow for their evaluation.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) ROS Reactive Oxygen Species (ROS) Stress->ROS induces ASK1_inactive ASK1 (Inactive) Trx_reduced Thioredoxin (Reduced) ROS->Trx_reduced oxidizes Trx_oxidized Thioredoxin (Oxidized) Trx_reduced->Trx_oxidized Trx_reduced->ASK1_inactive binds & inhibits ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active dissociation of Trx MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates Quinoxaline This compound Derivative Quinoxaline->ASK1_active inhibits JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Apoptosis Apoptosis, Inflammation, Differentiation JNK->Apoptosis p38->Apoptosis

Caption: ASK1 signaling pathway and its inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Enzyme Inhibition Screening (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response Active Compounds IC50 IC50 Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for inhibitor evaluation.

References

A Comparative Guide to In Vitro and In Vivo Studies of 2-Acetylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-acetylquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the performance of this compound compounds in various in vitro and in vivo studies, supported by experimental data and detailed methodologies.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through multiple mechanisms of action, including the inhibition of key signaling pathways like Epidermal Growth Factor Receptor (EGFR) and Hypoxia-Inducible Factor-1α (HIF-1α), as well as enzymes like Topoisomerase II.

In Vitro Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 7jHCT-116 (Colon)26.75 ± 3.50[1]
Quinoxaline Derivative 2aHCT-116 (Colon)28.85 ± 3.26[1]
Quinoxaline-Triazole Hybrid 3THP-1 (Leukemia)1.6[2]
Quinoxaline-Triazole Hybrid 3Ty-82 (Leukemia)2.5[2]
Imidazo[1,2-a]quinoxaline 7jA549 (Lung)193.18 nM[3]
Quinoxalinone CPD4H1975 (Lung)3.47[4]
Quinoxalinone CPD15H1975 (Lung)6.50[4]
Quinoxalinone CPD16H1975 (Lung)10.50[4]
Quinoxalinone CPD21H1975 (Lung)3.81[4]
2-substituted-quinoxaline 3bMCF-7 (Breast)Not specified, but showed significant activity[5]
Quinoxaline derivative IVPC-3 (Prostate)2.11[6]
Quinoxaline derivative IIIPC-3 (Prostate)4.11[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of this compound compounds against cancer cell lines.[5][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.[7]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[7]

Signaling Pathways

EGFR Signaling Pathway Inhibition

Several quinoxaline derivatives have been identified as potent inhibitors of the EGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[3][4][8][9][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation Quinoxaline This compound Derivatives Quinoxaline->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

HIF-1α Signaling Pathway Inhibition

Under hypoxic conditions, often found in solid tumors, the HIF-1α pathway is activated, promoting tumor growth and angiogenesis. Quinoxaline derivatives have been shown to inhibit this pathway.[11][12][13]

HIF1a_Signaling_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1 HIF-1 (HIF-1α/HIF-1β) HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE HRE (Hypoxia Response Element) HIF1->HRE Binding VEGF VEGF Gene Transcription HRE->VEGF Quinoxaline This compound Derivatives Quinoxaline->HIF1a Inhibition

Caption: HIF-1α signaling pathway under hypoxia and its inhibition by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against various bacterial and fungal strains.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)4 (for 56.7% of isolates)[14][15]
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)2 (for 20% of isolates)[14][15]
Quinoxaline Derivative 5kAcidovorax citrulliGood activity (specific MIC not provided)[16][17]
Quinoxaline Derivative 5jRhizoctonia solani (fungus)8.54[16][17]
Quinoxaline Derivative 5tRhizoctonia solani (fungus)12.01[16][17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[15][18][19]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound compounds have been demonstrated in in vivo models.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate acute inflammation.

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
Quinoxaline Derivative 7bRatNot specified41%[20]
Indomethacin (Reference)RatNot specified47%[20]
3-hydrazinoquinoxaline-2-thiol (QD)Rat0.2 mg/mL (topical)Significant reduction in TNF-α, IL-6, IL-1β, and COX2[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo method to assess anti-inflammatory activity.[21][22][23][24][25]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (this compound derivative) is administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase II) Anticancer->Enzyme Signaling Signaling Pathway Analysis (e.g., Western Blot for EGFR, HIF-1α) Anticancer->Signaling CellCycle Cell Cycle Analysis Anticancer->CellCycle AntiInflammatory Anti-inflammatory Models (e.g., Carrageenan-induced Edema) Signaling->AntiInflammatory Toxicity Toxicity Studies AntiInflammatory->Toxicity

Caption: A generalized workflow for the evaluation of this compound compounds.

References

The Evolving Landscape of Therapeutics: A Comparative Analysis of 2-Acetylquinoxaline Derivatives and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, researchers are continually exploring novel chemical scaffolds to address the challenges of efficacy, selectivity, and resistance posed by existing pharmaceuticals. Among these, 2-acetylquinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of these derivatives against established drugs in the domains of oncology, infectious diseases, and virology, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Anticancer Efficacy: A Challenge to the Gold Standard

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting cytotoxicity comparable or superior to the widely used chemotherapeutic drug, doxorubicin. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells.

A series of novel tetrazolo[1,5-a]quinoxaline derivatives, for instance, have shown remarkable inhibitory effects against various tumor cell lines. Notably, these compounds were found to be non-cytotoxic to normal cells, a critical advantage over many conventional chemotherapy agents that often damage healthy tissues.

Comparative Anticancer Activity Data
Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative (Compound 3) Breast (MCF-7)2.89[1]
Doxorubicin Breast (MCF-7)2.01[1]
Quinoxaline Derivative (Compound 4) Colon (HCT-116)7.67 ± 0.5[2]
Sorafenib (Reference Drug) Colon (HCT-116)5.47 ± 0.3[2]
Quinoxaline Derivative (Compound 5) Liver (HepG-2)5.85 ± 0.4[2]
Sorafenib (Reference Drug) Liver (HepG-2)9.18 ± 0.6[2]
Tetrazolo[1,5-a]quinoxaline (Compound 4) Liver (HepG2)0.01 ± 0.001[3]
Doxorubicin Liver (HepG2)>100 (non-cytotoxic)[3]
Tetrazolo[1,5-a]quinoxaline (Compound 5a) Breast (MCF-7)0.02 ± 0.003[3]
Doxorubicin Breast (MCF-7)>100 (non-cytotoxic)[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The anticancer activity of this compound derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: After incubation, the cells are treated with various concentrations of the this compound derivatives and a reference drug (e.g., doxorubicin) for 24 to 48 hours.[1]

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved by adding a solubilizing agent such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the absorbance data.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Test Compound MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Study Apoptosis/Enzyme Assays Data_Analysis->Mechanism_Study

Caption: Workflow for the synthesis and anticancer evaluation of quinoxaline derivatives.

Antimicrobial Efficacy: A New Frontier Against Resistant Pathogens

The rise of antibiotic resistance is a critical global health threat, necessitating the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated potent activity against a range of bacterial strains, including some that are resistant to current antibiotics. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Several studies have reported the synthesis of this compound derivatives and their evaluation against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the broad-spectrum antibiotic ciprofloxacin.

Comparative Antimicrobial Activity Data
Compound/DrugBacterial StrainMIC (µg/mL)Reference
Quinoxalin-2(1H)-one Derivative (4a) S. aureus0.97[4]
Tetracycline (Reference Drug) S. aureus15.62[4]
Quinoxalin-2(1H)-one Derivative (7) E. coli1.95[4]
Tetracycline (Reference Drug) E. coli31.25[4]
Quinoxalin-2(1H)-one Derivative (11b) P. aeruginosa3.9[4]
Tetracycline (Reference Drug) P. aeruginosa62.5[4]
Quinoxaline Derivative (Compound 7) S. aureusHighly Active[5]
Ciprofloxacin (Reference Drug) S. aureusHighly Active[5]
Quinoxaline Derivative (Compound 8c) E. coliHighly Active[5]
Ciprofloxacin (Reference Drug) E. coliHighly Active[5]

*Qualitative data from disc diffusion assay, where "Highly Active" indicates a significant zone of inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound derivative and a reference antibiotic (e.g., ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Compound_Prep Prepare Compound Dilutions Inoculation Inoculate Microplate Compound_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read MIC values Incubation->Reading antiviral_pathway Virus Virus Particle Receptor_Binding Receptor Binding Virus->Receptor_Binding Host_Cell Host Cell Entry Viral Entry Host_Cell->Entry Receptor_Binding->Host_Cell Replication Viral Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release New Virus Release Assembly->Release Quinoxaline Quinoxaline Derivative Quinoxaline->Entry Inhibition? Quinoxaline->Replication Inhibition?

References

Safety Operating Guide

Proper Disposal of 2-Acetylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Acetylquinoxaline (CAS No. 25594-62-1). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Essential Safety and Handling Information

Prior to handling this compound for disposal, a thorough risk assessment should be conducted. The following table summarizes key information for this compound:

IdentifierValue
Chemical Name This compound
CAS Number 25594-62-1
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

2. Waste Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS Number: "25594-62-1".

  • An indication of the hazards (e.g., "Harmful," "Irritant").

  • The accumulation start date.

3. Storage Pending Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure that containers are kept tightly closed and are not leaking.

  • Store away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • The recommended method for the final disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Never attempt to dispose of this compound waste in standard laboratory trash or down the drain.

Disposal Workflow

The following diagram illustrates the key stages of the this compound disposal process.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Unused Product Unused Product Solid Waste Container Solid Waste Container Unused Product->Solid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Liquid Solutions Liquid Solutions Liquid Waste Container Liquid Waste Container Liquid Solutions->Liquid Waste Container Designated Hazardous Waste Area Designated Hazardous Waste Area Solid Waste Container->Designated Hazardous Waste Area Liquid Waste Container->Designated Hazardous Waste Area Licensed Disposal Facility Licensed Disposal Facility Designated Hazardous Waste Area->Licensed Disposal Facility via Certified Waste Hauler

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling 2-Acetylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate and essential safety and logistical information for 2-Acetylquinoxaline, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

  • Skin Irritation: May cause redness and discomfort upon contact with skin.

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not addressed promptly.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required.
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat should be worn to protect the skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance Yellow to brown crystalline powder
Melting Point 77-79 °C
Boiling Point 287.7±20.0 °C (Predicted)
Density 1.216±0.06 g/cm³ (Predicted)
Acute Toxicity (Oral LD50) Data not available for this compound. For the related compound Quinoxaline: 331 mg/kg (rat). This suggests moderate toxicity if ingested.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Before beginning work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

    • Designate a specific area within the fume hood for handling this compound to minimize the spread of potential contamination.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Wear all required PPE, including a lab coat, safety goggles, and nitrile gloves.

    • Conduct all weighing and transferring of solid this compound within the fume hood to prevent the generation of airborne dust.

    • Use a spatula for transferring the solid material and avoid creating dust clouds.

    • When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate the work area within the fume hood with an appropriate solvent and wipe it clean.

    • Carefully remove PPE, starting with the gloves, followed by the lab coat and goggles.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess this compound should also be disposed of as hazardous waste. Do not attempt to wash it down the drain.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal company.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. The most common method for the disposal of this type of organic chemical waste is high-temperature incineration.

Experimental Workflow Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Prepare Fume Hood prep1->prep2 handling1 Weigh and Transfer This compound prep2->handling1 Proceed to Handling handling2 Prepare Solution (if applicable) handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 Proceed to Cleanup cleanup2 Remove PPE cleanup1->cleanup2 cleanup3 Wash Hands cleanup2->cleanup3 disposal1 Segregate Contaminated Waste cleanup3->disposal1 Proceed to Disposal disposal2 Label Hazardous Waste Container disposal1->disposal2 disposal3 Store Waste Securely disposal2->disposal3 disposal4 Arrange for Professional Disposal disposal3->disposal4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Acetylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.